Siramesine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAONOGAGZNUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163810 | |
| Record name | Siramesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147817-50-3 | |
| Record name | Siramesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147817-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siramesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147817503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siramesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siramesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIRAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX8CWR24V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Siramesine as a sigma-2 receptor agonist
An In-depth Technical Guide to Siramesine as a Sigma-2 Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (Lu 28-179), chemically known as 1′-[4-[1-(4-fluorphenyl)-1H-indol-3-yl]butan-1-yl]spiro[isobenzofuran-1(3H),4′-piperidine], is a potent and highly selective sigma-2 (σ2) receptor agonist.[1] Originally developed for the treatment of anxiety and depression, its significant cytotoxic effects against a wide range of cancer cell lines have redirected its focus towards oncology research.[1][2] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cells, particularly in tumors, making it a prime target for cancer therapeutics.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its binding characteristics, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.
Pharmacological Profile and Binding Affinity
This compound is distinguished by its high binding affinity for the σ2 receptor and significant selectivity over the sigma-1 (σ1) subtype. This selectivity is crucial for elucidating the specific roles of the σ2 receptor in cellular processes.
| Parameter | Value | Receptor | Reference |
| Ki | 0.12 nM | Sigma-2 (σ2) | |
| Ki | 17 nM | Sigma-1 (σ1) | |
| Selectivity | ~140-fold | σ2 over σ1 |
Mechanism of Action
This compound induces a unique form of programmed cell death in cancer cells that is largely caspase-independent, making it a promising agent for treating tumors resistant to conventional apoptosis-inducing therapies. The primary mechanism involves the destabilization of intracellular organelles, particularly lysosomes and mitochondria.
Lysosomotropic Detergent Action
As an amphiphilic amine, this compound accumulates within lysosomes, acting as a lysosomotropic detergent. This leads to a rapid increase in lysosomal pH, followed by lysosomal membrane permeabilization (LMP). The compromised integrity of the lysosomal membrane results in the release of hydrolytic enzymes, such as cathepsins, into the cytosol, which then execute a caspase-independent cell death pathway.
Induction of Oxidative Stress and Mitochondrial Destabilization
This compound treatment leads to a significant increase in reactive oxygen species (ROS). This oxidative stress contributes to mitochondrial membrane destabilization, characterized by the loss of mitochondrial membrane potential (MMP) and peroxidation of cardiolipin. While some studies suggest mitochondrial destabilization is the primary cause of death, independent of LMP, others place lysosomal leakage as the initiating event. The cell death induced by this compound can be mitigated by lipid-soluble antioxidants like α-tocopherol, highlighting the critical role of lipid peroxidation in its cytotoxic effects.
Modulation of Autophagy
This compound has been shown to induce the accumulation of autophagosomes. This is achieved by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) pathway, a key negative regulator of autophagy. However, the overall autophagic flux appears to be stalled, as this compound does not increase the degradation of long-lived proteins. This suggests a combined effect of autophagy induction and a blockage in the final autophagosome-lysosome fusion and degradation steps, likely due to the widespread lysosomal dysfunction it causes. Interestingly, inhibiting autophagosome formation has been shown to sensitize cancer cells to this compound, suggesting a potential cytoprotective role for the initial autophagic response.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular pathways and logical sequences initiated by this compound.
Caption: this compound-induced cell death signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Quantitative Cytotoxicity Data
This compound demonstrates potent cytotoxicity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) varies depending on the cell line and assay duration.
| Cell Line | Cancer Type | Assay Duration | IC50 / EC50 (µM) | Reference |
| WEHI-S | Fibrosarcoma | 21 h | 4.8 | |
| WEHI-R4 | Fibrosarcoma | 21 h | 5.6 | |
| MCF-7 | Breast Adenocarcinoma | 45 h | 8.8 | |
| MDA-MB-468 | Breast Adenocarcinoma | 45 h | 12.3 | |
| EMT-6 | Mouse Breast Cancer | 48 h | 5.3 | |
| MDA-MB-435 | Human Melanoma | 48 h | 9.3 | |
| PC3 | Prostate Cancer | 24 h | 20 | |
| DU145 | Prostate Cancer | 24 h | 35 | |
| LNCaP | Prostate Cancer | 24 h | 40 |
Detailed Experimental Protocols
Sigma-2 Receptor Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for the σ2 receptor. It utilizes a radioligand that binds to σ2 receptors and measures how effectively the test compound competes with it.
-
Materials:
-
Tissue Source: Rat liver membrane homogenates (high in σ2 receptors).
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.
-
Masking Ligand: (+)-Pentazocine, a selective σ1 ligand, to block radioligand binding to σ1 sites.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compound: this compound, serially diluted (e.g., 0.1 nM to 10 µM).
-
Non-specific Binding Control: 10 µM unlabeled DTG or Haloperidol.
-
96-well plates, cell harvester, scintillation fluid, and counter.
-
-
Methodology:
-
Prepare rat liver membrane homogenates (~300 µg protein per well) diluted in 50 mM Tris-HCl buffer.
-
In a 96-well plate, combine the membrane homogenate, a fixed concentration of [³H]DTG (e.g., 1-5 nM), and 100 nM (+)-pentazocine to mask σ1 receptors.
-
Add varying concentrations of this compound to the wells. For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration (10 µM) of unlabeled DTG.
-
Incubate the plate at room temperature for 90-120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]DTG binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the σ2 receptor.
-
Cell Viability / Cytotoxicity Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound, allowing for the determination of IC50/EC50 values.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, EMT-6).
-
Complete cell culture medium.
-
This compound stock solution (dissolved in DMSO).
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 45, or 48 hours). Include untreated and vehicle-only (DMSO) controls.
-
After the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C. Living cells will metabolize the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilizing solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 550 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50/EC50 value using non-linear regression analysis.
-
Lysosomal Membrane Permeabilization (LMP) Assay
This protocol uses a fluorescent dye that accumulates in intact, acidic lysosomes to detect LMP.
-
Materials:
-
Cancer cell lines (e.g., PC3).
-
This compound.
-
LysoTracker Red DND-99 (or Acridine Orange).
-
Flow cytometer or fluorescence microscope.
-
-
Methodology:
-
Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 15 min, 1 h, 4 h).
-
In the final 30 minutes of treatment, add LysoTracker Red (e.g., 50 nM) to the culture medium and incubate at 37°C.
-
Harvest the cells (e.g., by trypsinization) and wash with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cellular fluorescence using a flow cytometer. A decrease in red fluorescence indicates a loss of the acidic lysosomal compartment and thus, LMP. Alternatively, visualize the cells under a fluorescence microscope to observe the change from punctate (intact lysosomes) to diffuse cytosolic fluorescence.
-
Conclusion
This compound is a valuable pharmacological tool for studying σ2 receptor function and a promising lead compound for the development of novel anticancer therapies. Its mechanism of action, centered on the induction of lysosomal and mitochondrial dysfunction, allows it to bypass traditional apoptosis pathways, offering a potential solution for drug-resistant cancers. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other σ2 receptor ligands, facilitating further research into their therapeutic potential.
References
Siramesine: From Anxiolytic Hopeful to Anti-Cancer Agent - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist, originally developed by the pharmaceutical company H. Lundbeck for the treatment of anxiety.[1][2] Although clinical trials for this indication were discontinued due to a lack of efficacy in humans, subsequent research has unveiled its significant potential as an anti-cancer agent.[1][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound, with a focus on its cytotoxic properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area.
Discovery and Development
This compound, with the chemical name 1'-{4-[1-(4-Fluorophenyl)-1H-indol-3-yl]butyl}-3H-spiro[2-benzofuran-1,4'-piperidine], was first synthesized and characterized by scientists at H. Lundbeck in the mid-1990s.[4] It emerged from a research program focused on developing novel ligands for serotonin and sigma receptors for the treatment of central nervous system disorders.
Initially, this compound was identified as a high-affinity σ2 receptor agonist with notable selectivity over the σ1 subtype. Animal studies demonstrated its anxiolytic and antidepressant-like effects, which led to its advancement into clinical trials for anxiety. However, the compound failed to show significant anxiolytic effects in human subjects, leading to the cessation of its development for psychiatric indications.
A pivotal shift in the research focus for this compound occurred with the discovery of its potent cytotoxic effects against a variety of cancer cell lines. This has spurred a wealth of research into its mechanism of action as a potential anti-neoplastic agent.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, primarily centered around the construction of the key indole and spiro[isobenzofuran-piperidine] moieties and their subsequent coupling. The following is a generalized synthetic scheme based on published literature.
Diagram: Synthetic Pathway of this compound
Caption: Generalized synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-indole (E)
-
A mixture of 1-(4-fluorophenyl)hydrazine (A) and a suitable ketone or aldehyde precursor to the indole-3-acetic acid moiety is subjected to a Fischer indole synthesis. This typically involves heating the reactants in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The resulting indole-3-acetic acid derivative is then decarboxylated to yield 1-(4-fluorophenyl)-1H-indole (E).
Step 2: Synthesis of 3-(4-Chlorobutyl)-1-(4-fluorophenyl)-1H-indole (F)
-
1-(4-Fluorophenyl)-1H-indole (E) is alkylated with 1-bromo-4-chlorobutane (C) in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Step 3: Synthesis of this compound (G)
-
The final step involves the nucleophilic substitution of the chlorine atom in 3-(4-chlorobutyl)-1-(4-fluorophenyl)-1H-indole (F) with the secondary amine of 3H-Spiro[isobenzofuran-1,4'-piperidine] (D). This reaction is typically carried out in a polar aprotic solvent such as acetonitrile or DMF, in the presence of a base like potassium carbonate to neutralize the HCl generated during the reaction. The mixture is heated to drive the reaction to completion. The final product, this compound (G), is then purified using chromatographic techniques.
Mechanism of Action
This compound's anti-cancer activity is attributed to its ability to induce a unique form of programmed cell death in cancer cells through multiple interconnected pathways.
Sigma-2 (σ2) Receptor Agonism
This compound is a high-affinity agonist of the σ2 receptor. While the precise functions of the σ2 receptor are still under investigation, it is known to be overexpressed in proliferating cells, including many types of cancer cells. The agonistic binding of this compound to the σ2 receptor is believed to be the initiating event in its cytotoxic cascade.
Lysosomal Destabilization and Mitochondrial Dysfunction
A key aspect of this compound's mechanism of action is its ability to act as a lysosomotropic detergent. It accumulates in lysosomes, leading to an increase in lysosomal pH and permeabilization of the lysosomal membrane. This results in the leakage of cathepsins and other hydrolytic enzymes into the cytosol, which can trigger downstream apoptotic events.
Furthermore, this compound has been shown to induce destabilization of mitochondria, leading to the loss of mitochondrial membrane potential (MMP), release of cytochrome c, and generation of reactive oxygen species (ROS). This mitochondrial dysfunction is a critical contributor to the execution of cell death.
Diagram: this compound's Signaling Pathway to Cell Death
Caption: Signaling pathway of this compound-induced cell death.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity (σ1/σ2) | Reference |
| Sigma-2 (σ2) | 0.12 | 140-fold | |
| Sigma-1 (σ1) | 17 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87-MG | Glioblastoma | 8.875 | |
| U251-MG | Glioblastoma | 9.654 | |
| T98G | Glioblastoma | 7.236 | |
| PC3 | Prostate Cancer | ~20 |
Detailed Experimental Protocols
Sigma Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.
Materials:
-
Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)
-
--INVALID-LINK---Pentazocine (for σ1) or [3H]DTG (for σ2)
-
Unlabeled (+)-pentazocine (for σ2 assay to block σ1 sites)
-
This compound at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2).
-
In a 96-well plate, combine the membrane preparation, radioligand (--INVALID-LINK---pentazocine for σ1 or [3H]DTG for σ2), and varying concentrations of this compound. For the σ2 assay, include a saturating concentration of unlabeled (+)-pentazocine to block binding to σ1 receptors.
-
Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Lysosomal Stability Assay
Objective: To assess the effect of this compound on lysosomal membrane integrity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Acridine Orange or LysoTracker Red
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Stain the cells with Acridine Orange or LysoTracker Red, which are fluorescent dyes that accumulate in intact, acidic lysosomes.
-
Observe the cells under a fluorescence microscope. A decrease in the punctate red (Acridine Orange) or red (LysoTracker) fluorescence and an increase in diffuse green (Acridine Orange) or loss of fluorescence indicates lysosomal membrane permeabilization.
-
Alternatively, quantify the fluorescence intensity using a flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates lysosomal destabilization.
Mitochondrial Membrane Potential (MMP) Assay
Objective: To measure the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Cancer cell line of interest
-
This compound
-
JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dyes
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Stain the cells with JC-1 or TMRE. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green. TMRE accumulates in active mitochondria and its fluorescence intensity is proportional to the MMP.
-
Analyze the cells using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence with JC-1 or a decrease in TMRE fluorescence intensity indicates a loss of MMP.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound formulated for in vivo administration (e.g., in a solution with a suitable vehicle)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Conclusion and Future Directions
This compound represents a fascinating case of drug repositioning, from a failed anxiolytic to a promising anti-cancer agent. Its unique mechanism of action, involving the targeting of the σ2 receptor and the induction of lysosomal and mitochondrial dysfunction, offers a potential therapeutic strategy for various cancers. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this compound and its analogs. Future research should focus on elucidating the precise molecular interactions between this compound and the σ2 receptor, identifying biomarkers to predict patient response, and exploring combination therapies to enhance its anti-tumor efficacy.
References
Siramesine: A Deep Dive into its In Vivo Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ₂) receptor agonist that has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1] Initially investigated as an antidepressant and anxiolytic agent, its profound cytotoxic effects against a wide range of cancer cell lines have shifted its developmental focus.[1][2] Understanding the in vivo behavior of this compound, specifically its pharmacokinetics and bioavailability, is crucial for the rational design of preclinical and clinical studies. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in vivo, details the experimental methodologies employed in these studies, and visualizes key related pathways.
Pharmacokinetic Profile of this compound
Currently, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound in peer-reviewed literature. While numerous studies have utilized this compound in vivo for efficacy studies in animal models of cancer, they often do not report specific pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and oral bioavailability.[3]
The primary route of administration in preclinical cancer models has been oral gavage, with doses in mice ranging from 0.1 mg/kg to 1 mg/kg for studying its effects on cocaine-reinforced learning and up to 100 mg/kg/day for anti-tumorigenic effects.[3] These studies indicate that this compound is orally active and generally well-tolerated at effective doses. However, the absence of comprehensive pharmacokinetic studies necessitates that any future clinical development would require rigorous investigation into its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Summary of In Vivo Studies Utilizing this compound
| Species | Dosing Route | Dose Range | Observed Effects | Pharmacokinetic Data | Reference |
| Mice | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Attenuation of cocaine-induced place preference | Not Reported | |
| Mice | Oral (p.o.) | 25 - 100 mg/kg/day | Significant reduction in tumor volume | Not Reported |
Bioavailability
The oral bioavailability of a drug is a critical parameter that influences its clinical utility. For this compound, specific bioavailability data from preclinical animal studies have not been extensively published. The consistent observation of in vivo efficacy following oral administration in mice suggests that this compound possesses at least some degree of oral bioavailability. However, without direct pharmacokinetic studies comparing oral and intravenous administration, the exact percentage of the administered dose that reaches systemic circulation remains unknown. The development of formulations to enhance oral bioavailability is a common strategy for compounds with promising therapeutic activity but poor absorption characteristics.
Experimental Protocols
To provide a framework for future pharmacokinetic studies of this compound, this section outlines standard experimental protocols for determining key pharmacokinetic parameters and for quantifying the compound in biological matrices.
Pharmacokinetic Study Design in Rodents (Rats or Mice)
A typical experimental design to determine the pharmacokinetics and oral bioavailability of this compound would involve the following steps:
-
Animal Model: Male or female Sprague-Dawley rats or C57BL/6 mice are commonly used models. Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.
-
Drug Formulation: For intravenous (IV) administration, this compound would be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Cremophor EL). For oral (p.o.) administration, this compound can be formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose or a lipid-based formulation.
-
Dosing:
-
Intravenous Group: A single bolus dose (e.g., 1-5 mg/kg) is administered through the jugular vein cannula.
-
Oral Group: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (e.g., 0.1-0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Data Analysis: Plasma concentrations of this compound are determined using a validated analytical method (see below). Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) are calculated using non-compartmental analysis software (e.g., WinNonlin). Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Analytical Method for Quantification of this compound in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: A protein precipitation method is often employed for plasma samples. This involves adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from endogenous matrix components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
In Vitro Metabolism Studies
To understand the metabolic fate of this compound, in vitro studies using liver microsomes are essential.
-
Incubation: this compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Metabolite Identification: The reaction mixture is analyzed by high-resolution LC-MS/MS to identify potential metabolites.
-
Metabolic Stability: The rate of disappearance of the parent compound (this compound) over time is monitored to determine its metabolic stability. This information helps in predicting its in vivo clearance.
Signaling Pathways
This compound's primary mechanism of action is through its interaction with the σ₂ receptor, which is now identified as the transmembrane protein TMEM97. The binding of this compound to the σ₂ receptor triggers a cascade of events leading to cancer cell death through multiple signaling pathways, including apoptosis and autophagy.
This compound-Induced Cell Death Signaling
The binding of this compound to the σ₂ receptor can initiate cell death through several interconnected pathways:
-
Lysosomal Membrane Permeabilization (LMP): this compound, as a cationic amphiphilic drug, can accumulate in lysosomes, leading to their destabilization and the release of cathepsins into the cytoplasm.
-
Reactive Oxygen Species (ROS) Production: Increased levels of ROS have been observed following this compound treatment, contributing to cellular damage and apoptosis.
-
Mitochondrial Dysfunction: this compound can induce mitochondrial swelling and the release of pro-apoptotic factors.
-
Inhibition of the mTOR Pathway: this compound has been shown to decrease the expression of downstream effectors of the mTOR pathway, a key regulator of cell growth and proliferation, leading to the induction of autophagy.
-
Impairment of Cell Cycle Progression: this compound can decrease the expression of cyclins, leading to cell cycle arrest.
Caption: this compound-induced signaling pathways leading to cell death.
Conclusion
This compound is a promising anti-cancer agent with a unique mechanism of action. However, a significant gap exists in the understanding of its in vivo pharmacokinetics and bioavailability. The generation of robust pharmacokinetic data through well-designed preclinical studies, utilizing validated analytical methods, is a critical next step for its further development. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically investigate the in vivo properties of this compound and unlock its full therapeutic potential. Further research into its metabolic pathways and tissue distribution will also be essential for optimizing dosing strategies and ensuring its safety and efficacy in future clinical applications.
References
- 1. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. The Sigma-2 Receptor Selective Agonist this compound (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Siramesine's Role in Lysosomal Membrane Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siramesine (Lu 28-179) is a potent sigma-2 (σ2) receptor agonist that has demonstrated significant anti-cancer activity in a variety of preclinical models.[1][2][3] Initially developed for the treatment of anxiety and depression, its efficacy in oncology is largely attributed to its ability to induce a unique form of programmed cell death.[4] A primary mechanism of action for this compound's cytotoxic effects is the induction of lysosomal membrane permeabilization (LMP).[5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced LMP, the subsequent cellular signaling cascades, and detailed protocols for the key experiments used to elucidate these processes.
Introduction: this compound and the Lysosomal Death Pathway
This compound is a piperidine analogue with high affinity and selectivity for the σ2 receptor over the σ1 subtype. The σ2 receptor is often overexpressed in proliferating cancer cells, making it an attractive target for therapeutic intervention. This compound's anticancer activity is linked to its ability to initiate a caspase-independent form of cell death, which is particularly relevant for tumors that have developed resistance to conventional apoptosis-inducing chemotherapeutics.
The central event in this compound's mechanism of action is the destabilization of the lysosome, a critical organelle for cellular degradation and recycling. This compound acts as a lysosomotropic detergent . Due to its chemical properties as an amphiphilic amine, it readily accumulates within the acidic environment of the lysosome. This accumulation leads to a rapid increase in lysosomal pH, disrupting the function of acid-dependent hydrolases and ultimately compromising the integrity of the lysosomal membrane. The ensuing leakage of lysosomal contents, particularly cathepsin proteases, into the cytosol triggers a cascade of events leading to cell death.
However, it is worth noting that some studies suggest that at higher concentrations (above 20 µM), this compound may induce cell death primarily through the destabilization of mitochondria, independent of LMP, although an increase in lysosomal pH is still observed. This suggests that this compound's mechanism may be concentration and cell-type dependent.
Chemical Structure of this compound:
-
IUPAC Name: 1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]
-
Molecular Formula: C₃₀H₃₁FN₂O
-
Molecular Weight: 454.6 g/mol
The Molecular Mechanism of this compound-Induced LMP
The induction of LMP by this compound is a multi-step process that culminates in the release of cytotoxic enzymes into the cytoplasm.
Lysosomotropism and pH Disruption
As a weak base, this compound freely crosses cellular membranes in its uncharged state. Upon entering the acidic lumen of the lysosome (pH 4-5), it becomes protonated and trapped, leading to its accumulation. This process, known as lysosomotropism, is a key initiating event. The accumulation of the protonated form of this compound neutralizes the acidic environment of the lysosome, leading to a rapid and sustained increase in lysosomal pH. This disruption of the pH gradient precedes the permeabilization of the lysosomal membrane.
Lysosomal Membrane Permeabilization and Cathepsin Release
The precise mechanism by which this compound destabilizes the lysosomal membrane is thought to be related to its detergent-like properties at high concentrations within the organelle. This leads to LMP, a critical event where the lysosomal membrane loses its integrity, allowing for the release of its contents into the cytosol.
Among the most important molecules released are the cathepsin family of proteases. In a healthy cell, these enzymes are safely sequestered within the lysosome. However, once in the neutral pH of the cytosol, they can cleave a variety of substrates, initiating downstream cell death pathways. The release of cathepsins, such as cathepsin B and L, is a hallmark of this compound-induced cell death.
Oxidative Stress and Reactive Oxygen Species (ROS)
Following LMP, there is a significant increase in the production of reactive oxygen species (ROS). This oxidative stress is a major contributor to this compound-induced cytotoxicity. The released lysosomal contents, including iron, can participate in Fenton reactions, generating highly reactive hydroxyl radicals. This leads to lipid peroxidation, a damaging process where free radicals attack lipids in cell membranes, further compromising organellar and plasma membrane integrity. The induction of lipid ROS is a potent effect of this compound in many cancer cell lines.
Signaling Pathways and Cellular Outcomes
The initial events of LMP trigger a cascade of signaling events that ultimately lead to cell death.
Caspase-Independent Cell Death
A key feature of this compound-induced cell death is its independence from the classical caspase-mediated apoptotic pathway. This is significant because many cancers develop resistance to chemotherapy by upregulating anti-apoptotic proteins like Bcl-2 or through mutations in the p53 tumor suppressor gene. This compound can bypass these resistance mechanisms, making it a promising agent for treating refractory tumors.
Induction of Autophagy
This compound has also been shown to induce the accumulation of autophagosomes. This is associated with the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy. However, the overall degradation of long-lived proteins is not increased, suggesting that while autophagy is initiated, the final turnover of autophagosomes may be impaired. Interestingly, the inhibition of autophagosome formation has been shown to sensitize cancer cells to this compound, suggesting that the autophagic response may initially be a pro-survival mechanism.
Downstream Signaling Events
The release of cathepsins and the generation of ROS lead to a series of downstream events, including:
-
Mitochondrial Dysfunction: While some studies point to direct mitochondrial destabilization by this compound, the LMP-induced ROS can also lead to mitochondrial membrane potential loss and mitochondrial damage.
-
PARP Cleavage: The combination of this compound with other agents like lapatinib can lead to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Mcl-1 has been observed.
Diagram of this compound's Signaling Pathway
Caption: this compound's mechanism of action leading to LMP and cell death.
Quantitative Data
The cytotoxic efficacy of this compound varies across different cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and lethal concentration 50 (LC50) values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay | Reference |
| WEHI-S | Murine Fibrosarcoma | 1.8 | 45 | MTT | |
| MCF-7 | Human Breast Cancer | 10.3 | 45 | MTT | |
| T47D | Human Breast Cancer | 10.8 | 45 | MTT | |
| HeLa | Human Cervical Cancer | 12.5 | 45 | MTT | |
| A549 | Human Lung Cancer | 11.7 | 45 | MTT | |
| U2OS | Human Osteosarcoma | 10.1 | 45 | MTT | |
| PC-3 | Human Prostate Cancer | 8.8 | 45 | MTT | |
| U87-MG | Human Glioblastoma | 8.875 | 48 | CCK-8 | |
| U251-MG | Human Glioblastoma | 9.654 | 48 | CCK-8 | |
| T98G | Human Glioblastoma | 7.236 | 48 | CCK-8 | |
| SV40LT-transduced MEFs | Murine Embryonic Fibroblasts | 8.7 | Not Specified | MTT | |
| v-Ha-ras-transformed MEFs | Murine Embryonic Fibroblasts | 7.3 | Not Specified | MTT | |
| c-src-transformed MEFs | Murine Embryonic Fibroblasts | 6.4 | Not Specified | MTT |
Table 2: LC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | LC50 (µM) | Incubation Time (hours) | Assay | Reference |
| PC3 | 20 | 24 | Trypan Blue | |
| DU145 | 35 | 24 | Trypan Blue | |
| LNCaP | 40 | 24 | Trypan Blue |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the effects of this compound on lysosomal membrane permeabilization and subsequent cellular events.
Assessment of Cell Viability and Cytotoxicity
5.1.1. MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours or overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
5.1.2. LDH Release Assay
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. This assay quantitatively measures the amount of released LDH, which is proportional to the number of dead cells.
-
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
-
Assessment of Lysosomal Integrity and LMP
5.2.1. LysoTracker Staining
-
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes. A decrease in LysoTracker fluorescence indicates an increase in lysosomal pH and/or a loss of lysosomal integrity.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM.
-
Incubate for 30-120 minutes at 37°C.
-
Wash the cells with fresh medium.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
5.2.2. Acridine Orange Staining
-
Principle: Acridine orange is a lysosomotropic dye that fluoresces red in the acidic environment of lysosomes and green in the nucleus and cytoplasm. A shift from red to green fluorescence indicates lysosomal leakage.
-
Protocol:
-
Treat cells with this compound.
-
Add acridine orange to the culture medium at a final concentration of 1 µg/mL.
-
Incubate for 15 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze immediately by fluorescence microscopy or flow cytometry.
-
5.2.3. Galectin-3 Puncta Formation Assay
-
Principle: Galectin-3 is a cytosolic protein that translocates to and forms puncta on damaged lysosomal membranes, making it a highly sensitive marker for LMP.
-
Protocol:
-
Treat cells with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as saponin.
-
Incubate with a primary antibody against galectin-3.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize the formation of galectin-3 puncta by fluorescence microscopy.
-
5.2.4. Cytosolic Cathepsin B Activity Assay
-
Principle: This assay measures the activity of cathepsin B that has been released into the cytosol. Digitonin is used to selectively permeabilize the plasma membrane, allowing for the collection of the cytosolic fraction without disrupting lysosomal membranes.
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a digitonin-based extraction buffer to isolate the cytosolic fraction.
-
Centrifuge to pellet the remaining organelles and cell debris.
-
Transfer the supernatant (cytosolic fraction) to a new tube.
-
Measure cathepsin B activity in the cytosolic fraction using a fluorogenic substrate such as Z-Arg-Arg-AMC.
-
Measure fluorescence at an excitation of ~400 nm and an emission of ~505 nm.
-
Assessment of Oxidative Stress
5.3.1. Dihydroethidium (DHE) Staining for Superoxide
-
Principle: DHE is a fluorescent probe that is oxidized by superoxide to ethidium, which intercalates with DNA and fluoresces red. An increase in red fluorescence indicates an increase in superoxide production.
-
Protocol:
-
Treat cells with this compound.
-
Add DHE to the culture medium at a final concentration of 10 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
5.3.2. C11-BODIPY Staining for Lipid Peroxidation
-
Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
-
Protocol:
-
Treat cells with this compound.
-
Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with HBSS.
-
Analyze the cells by fluorescence microscopy or flow cytometry, measuring both red and green fluorescence.
-
Visualized Workflows and Relationships
Experimental Workflow for Assessing this compound-Induced LMP
Caption: Workflow for the experimental validation of LMP.
Logical Relationship of this compound's Cellular Effects
Caption: Causal chain of events following this compound treatment.
Conclusion
This compound represents a promising anti-cancer agent with a unique mechanism of action centered on the induction of lysosomal membrane permeabilization. Its ability to trigger caspase-independent cell death makes it a valuable candidate for overcoming drug resistance in various cancer types. This guide has provided a comprehensive overview of the molecular events initiated by this compound, from its accumulation in lysosomes to the subsequent oxidative stress and cell demise. The detailed experimental protocols and visual representations of the signaling pathways and workflows offer a practical resource for researchers in the fields of oncology, cell biology, and drug development who are investigating lysosomotropic agents and alternative cell death pathways. Further research into the nuances of this compound's interactions with cellular membranes and its effects in combination with other therapies will be crucial for its potential clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:147817-50-3 | Sigma (σ) receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer agent this compound is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Cytotoxicity Profile of Siramesine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity studies of Siramesine, a sigma-2 receptor ligand with demonstrated anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.
Executive Summary
This compound has emerged as a promising anti-cancer agent that induces a unique form of caspase-independent programmed cell death in a variety of cancer cell lines. Its cytotoxic effects are primarily mediated through the destabilization of lysosomes and mitochondria, leading to the release of cathepsins and the generation of reactive oxygen species (ROS). This guide consolidates the publicly available in vitro data to provide a foundational understanding of this compound's mechanism of action and cytotoxic potency.
Quantitative Cytotoxicity Data
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the low micromolar range. The following table summarizes the reported 50% inhibitory concentrations (IC50) or lethal concentrations (LC50) from various in vitro studies.
| Cell Line | Cancer Type | IC50/LC50 (µM) | Assay Duration | Cytotoxicity Assay |
| U87-MG | Glioblastoma | 8.875 | 48 hours | CCK-8 |
| U251-MG | Glioblastoma | 9.654 | 48 hours | CCK-8 |
| T98G | Glioblastoma | 7.236 | 48 hours | CCK-8 |
| PC3 | Prostate Cancer | 20 (LC50) | 24 hours | Trypan Blue Exclusion |
| DU145 | Prostate Cancer | 35 (LC50) | 24 hours | Trypan Blue Exclusion |
| LNCaP | Prostate Cancer | 40 (LC50) | 24 hours | Trypan Blue Exclusion |
| WEHI-S | Fibrosarcoma | ~1-9 (dose-dependent) | 24 hours | LDH Release |
| WEHI-S | Fibrosarcoma | 1.8 | 45 hours | MTT |
| MCF-7 | Breast Cancer | Low micromolar range | 24 hours | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the initial in vitro cytotoxicity studies of this compound.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay: [1]
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 6,000 to 24,000 cells/cm²).[1]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 45, or 48 hours).
-
Add MTT solution to each well and incubate for a specified period (typically 2-4 hours) to allow for formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH (Lactate Dehydrogenase) Release Assay: [1]
-
Principle: Quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, an indicator of cytotoxicity.[1]
-
Protocol:
-
Seed cells in a multi-well plate and treat with this compound as described for the MTT assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity detection kit.
-
Incubate the supernatant with the reaction mixture provided in the kit, which typically contains lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The diaphorase in the reaction mixture uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the recommended wavelength.
-
Determine the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
-
3. CCK-8 (Cell Counting Kit-8) Assay: [2]
-
Principle: A sensitive colorimetric assay for the determination of cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
Add the CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4. Trypan Blue Exclusion Assay:
-
Principle: A dye exclusion method to identify viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Protocol:
-
Harvest cells after treatment with this compound.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for a short period (e.g., 1-2 minutes).
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Mechanistic Assays
1. Lysosomal Membrane Permeabilization (LMP) Assay:
-
Principle: Assesses the integrity of the lysosomal membrane. Dyes such as Acridine Orange or LysoTracker accumulate in intact, acidic lysosomes. A decrease in fluorescence intensity indicates LMP.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with a fluorescent lysosomotropic probe (e.g., LysoTracker Red) for a specified duration.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence in treated cells compared to control cells indicates LMP.
-
2. Reactive Oxygen Species (ROS) Detection:
-
Principle: Measures the levels of intracellular ROS using fluorescent probes. Dihydroethidium (DHE) is commonly used to detect superoxide radicals.
-
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with DHE (e.g., 3.2 µM) for 30 minutes at 37 °C.
-
Wash the cells.
-
Analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an elevation in ROS levels.
-
Signaling Pathways and Mechanisms of Action
This compound induces a unique form of programmed cell death that is largely independent of caspase activation. The primary mechanism involves the destabilization of lysosomes, leading to a cascade of events culminating in cell death.
This compound-Induced Lysosomal Cell Death Pathway
This compound, as a lysosomotropic agent, accumulates in lysosomes and disrupts their membranes. This leads to lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytoplasm, which in turn triggers cell death. Concurrently, this compound induces the production of reactive oxygen species (ROS), which further contributes to cellular damage and death.
Caption: this compound-induced lysosomal cell death pathway.
Involvement of Mitochondrial Destabilization
Some studies suggest that this compound can also directly destabilize mitochondria, leading to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c. This mitochondrial pathway can also contribute to the overall cytotoxic effect, although it may be cell-type dependent.
Caption: this compound-induced mitochondrial destabilization pathway.
Modulation of STAT3 Signaling in Glioblastoma
In glioblastoma (GBM) cells, this compound has been shown to inactivate the STAT3-MGMT signaling pathway. It achieves this by binding to STAT3 and inhibiting its phosphorylation at Tyr705, which is crucial for its activation and nuclear translocation. This inactivation of STAT3 contributes to the suppression of GBM cell viability, proliferation, and migration.
Caption: this compound's inhibition of the STAT3-MGMT pathway in glioblastoma.
Conclusion
The initial in vitro studies of this compound consistently demonstrate its potent cytotoxic activity against a variety of cancer cell lines. Its unique mechanism of action, centered on lysosomal and mitochondrial destabilization leading to caspase-independent cell death, makes it a compelling candidate for further investigation, particularly for tumors resistant to conventional therapies. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon these foundational findings.
References
Siramesine: A Technical Guide for Investigating Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has emerged as a valuable tool for studying cellular stress pathways implicated in neurodegenerative diseases.[1] Initially developed for anxiety and depression, its profound effects on lysosomal function, autophagy, and induction of oxidative stress have garnered significant interest in its application as a chemical probe to investigate the pathophysiology of diseases such as Alzheimer's, Parkinson's, and Huntington's.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of neurodegenerative disease.
Mechanism of Action
This compound exerts its cellular effects through a multi-faceted mechanism primarily centered on the disruption of lysosomal and mitochondrial function. While it is a high-affinity σ2 receptor agonist, some evidence suggests it may have multiple molecular targets within the cell.[1][3] The key pathways affected by this compound include:
-
Lysosomal Membrane Permeabilization (LMP): this compound, as a lysosomotropic agent, accumulates in lysosomes and destabilizes their membranes. This leads to the release of cathepsins and other hydrolases into the cytoplasm, triggering downstream cell death pathways.
-
Induction of Autophagy: this compound is a known inducer of autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates. It has been shown to increase the levels of autophagy-related proteins such as Beclin1, ATG5, and LC3B-II. However, it can also impair the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.
-
Mitochondrial Destabilization and Oxidative Stress: this compound treatment leads to a loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
-
Inhibition of the STAT3 Signaling Pathway: In some cell types, this compound has been shown to directly bind to STAT3, inhibiting its phosphorylation and nuclear translocation, which can affect cell viability and proliferation.
Data Presentation
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) | Source |
| Sigma-2 (σ2) | 0.12 | |
| Sigma-1 (σ1) | 17 |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Time Point (h) | Source |
| HT22 | Hippocampal Neurons | 12.55 | Not Specified | |
| SH-SY5Y | Neuroblastoma | 22.79 | Not Specified | |
| U87-MG | Glioblastoma | 8.875 | 48 | |
| U251-MG | Glioblastoma | 9.654 | 48 | |
| T98G | Glioblastoma | 7.236 | 48 | |
| EMT-6 | Mouse Breast Cancer | 5.3 | 48 | |
| MDA-MB-435 | Human Melanoma | 9.3 | 48 |
Experimental Protocols
In Vitro Models
1. Culturing and Treatment of SH-SY5Y Neuroblastoma Cells
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at approximately 80% confluency using 0.25% trypsin-EDTA.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.
-
Seed SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48 hours) before proceeding with downstream analysis.
-
2. Measurement of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining
-
Principle: Acridine orange (AO) is a lysosomotropic dye that accumulates in intact lysosomes and fluoresces red. Upon LMP, AO leaks into the cytoplasm and nucleus, where it binds to DNA and RNA and fluoresces green. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound as described above.
-
Add Acridine Orange to each well at a final concentration of 5 µg/mL and incubate for 15 minutes at 37°C.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a microplate reader. Measure red fluorescence at an excitation/emission of ~488/610 nm and green fluorescence at an excitation/emission of ~488/525 nm.
-
The ratio of green to red fluorescence can be used to quantify LMP.
-
3. Quantification of Reactive Oxygen Species (ROS)
-
Principle: Dihydroethidium (DHE) is a fluorescent probe that is oxidized by superoxide radicals to ethidium, which intercalates with DNA and fluoresces red.
-
Protocol:
-
Treat cells with this compound in a suitable culture plate.
-
During the last 30 minutes of treatment, add DHE to a final concentration of 10 µM.
-
Wash the cells with PBS.
-
Measure the red fluorescence using a fluorescence microscope or a microplate reader with an excitation/emission of ~518/605 nm.
-
Ex Vivo Models
4. Organotypic Brain Slice Cultures
-
Preparation of Slices:
-
Sacrifice postnatal day 8-9 mouse pups and dissect the brains in ice-cold, oxygenated dissection buffer.
-
Section the brains into 350 µm thick coronal slices using a McIlwain tissue chopper.
-
Transfer the slices onto semi-permeable membrane inserts in 6-well plates containing culture medium.
-
Culture the slices for a desired period (e.g., 7-14 days) to allow for stabilization.
-
-
This compound Treatment and Analysis:
-
Replace the culture medium with fresh medium containing this compound at the desired concentration.
-
Incubate for the specified duration.
-
Assess cell death using propidium iodide (PI) staining. PI is a fluorescent dye that enters cells with compromised membranes.
-
Fix the slices and perform immunohistochemistry for markers of neurodegeneration (e.g., NeuN for neuronal loss, Iba1 for microglial activation) or specific pathologies (e.g., phosphorylated Tau, alpha-synuclein).
-
In Vivo Models
5. Administration of this compound in a Mouse Model of Glioblastoma (as a proxy for brain-penetrant drug studies)
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude).
-
Implant human glioblastoma cells (e.g., U87-MG) subcutaneously or intracranially.
-
-
This compound Administration:
-
Prepare this compound for oral gavage by dissolving it in a vehicle such as 0.5% methylcellulose.
-
Administer this compound orally at a dose range of 25-100 mg/kg/day.
-
Monitor tumor growth and animal well-being.
-
At the end of the study, collect brain tissue for histological and biochemical analysis.
-
Note: Specific protocols for using this compound in models of Alzheimer's, Parkinson's, and Huntington's disease would follow similar principles of drug administration and tissue analysis, tailored to the specific pathological readouts of each model.
Mandatory Visualization
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for studying this compound.
References
Siramesine's High Affinity for the Sigma-2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of siramesine for the Sigma-2 (σ2) receptor, a protein of significant interest in cancer research and neuroscience. This compound (Lu 28-179) is a potent and selective σ2 receptor agonist, and understanding its interaction with its target is crucial for the development of novel therapeutics. This document outlines quantitative binding data, detailed experimental protocols for affinity determination, and the key signaling pathways modulated by this compound's engagement with the σ2 receptor.
Quantitative Binding Affinity of this compound
This compound exhibits a high binding affinity for the σ2 receptor, with sub-nanomolar potency. Its selectivity for the σ2 receptor over the Sigma-1 (σ1) receptor is a key characteristic, making it a valuable tool for studying the specific functions of the σ2 receptor. The binding affinity is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Parameter | Value (nM) | Receptor Subtype | Notes |
| Ki | 0.12 | Sigma-2 (σ2) | Indicates very high affinity.[1] |
| IC50 | 0.12 | Sigma-2 (σ2) | Demonstrates potent displacement of radioligands.[2] |
| Ki | 17 | Sigma-1 (σ1) | Shows significantly lower affinity compared to the σ2 receptor.[1] |
| Selectivity | ~140-fold | σ2 over σ1 | Highlights the compound's specificity.[2] |
Experimental Protocol: Radioligand Binding Assay for Sigma-2 Receptor Affinity
The determination of this compound's binding affinity for the σ2 receptor is primarily achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (this compound) to displace a radioactively labeled ligand that is known to bind to the receptor.
Materials and Reagents
-
Tissue Source: Rat liver membrane homogenates are a common source due to their high density of σ2 receptors.[3]
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) is a non-selective sigma receptor ligand frequently used.
-
Masking Ligand: (+)-Pentazocine is used to saturate σ1 receptors, ensuring that the binding of [³H]-DTG is specific to the σ2 receptor.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.
-
Scintillation Fluid: For detecting radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
Procedure
-
Membrane Preparation: A crude membrane fraction is prepared from the tissue source (e.g., rat liver) through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Setup: The assay is performed in microplates or tubes. Each reaction contains the membrane homogenate, the radioligand ([³H]-DTG), the masking ligand ((+)-pentazocine), and varying concentrations of the test compound (this compound) or buffer for total binding controls.
-
Nonspecific Binding: A set of reactions containing a high concentration of a non-labeled sigma ligand (e.g., haloperidol or DTG) is included to determine nonspecific binding.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways Modulated by this compound
Activation of the σ2 receptor by this compound initiates a cascade of intracellular events, ultimately leading to cell death in many cancer cell lines. The precise mechanisms are still under investigation, but several key pathways have been identified. It is important to note that some of this compound's effects, particularly at higher concentrations, may be independent of the σ2 receptor and could be attributed to its properties as a lysosomotropic detergent.
Induction of Apoptosis and Autophagy
This compound treatment has been shown to induce both apoptosis (programmed cell death) and autophagy.
-
Apoptosis: While some studies suggest a caspase-independent form of apoptosis-like cell death, others have observed caspase activation. This process often involves mitochondrial destabilization.
-
Autophagy: this compound can induce the formation of autophagosomes. This is thought to be mediated, at least in part, through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy.
References
- 1. The Sigma-2 Receptor Selective Agonist this compound (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Siramesine: A Journey from Failed Anxiolytic to Promising Anticancer Compound
An In-depth Technical Guide on the History, Development, and Scientific Exploration of Siramesine
Introduction
This compound (Lu 28-179) is a selective sigma-2 (σ2) receptor agonist that has traversed a remarkable path in pharmaceutical research.[1] Initially developed by the Danish pharmaceutical company H. Lundbeck for the treatment of anxiety and depression, it failed to demonstrate efficacy in human clinical trials for these indications.[1][2][3] However, subsequent research unveiled its potent anticancer properties, repositioning it as a valuable tool in oncology research and a potential therapeutic agent for various malignancies.[1] This technical guide provides a comprehensive overview of the history, development, and multifaceted mechanism of action of this compound as a research compound.
History and Development
The journey of this compound began with its synthesis and initial investigation as a potential treatment for central nervous system (CNS) disorders. Animal studies indeed suggested that this compound possessed anxiolytic and antidepressant-like effects. These promising preclinical findings led to its advancement into clinical trials. However, the compound did not achieve the desired therapeutic outcomes in humans for anxiety, leading to the discontinuation of its development for psychiatric applications.
Despite this setback, the unique pharmacological profile of this compound, particularly its high affinity and selectivity for the σ2 receptor, prompted further investigation into its other potential biological activities. This exploration led to the pivotal discovery of its potent cytotoxic effects against a variety of cancer cell lines, both in vitro and in vivo, heralding a new chapter in the story of this compound as a potential anticancer agent.
A timeline of the key development milestones of this compound is illustrated below.
Caption: Developmental timeline of this compound.
Mechanism of Action in Cancer
This compound's anticancer activity is not attributed to a single mechanism but rather to a complex interplay of several cellular events, primarily initiated by its interaction with the σ2 receptor and its lysosomotropic properties.
Sigma-2 Receptor Agonism
This compound is a potent and selective agonist for the σ2 receptor. While the precise functions of the σ2 receptor are still being fully elucidated, it is known to be overexpressed in a variety of tumor types, making it an attractive target for cancer therapy. The agonistic activity of this compound at this receptor is a key initiating event in its cytotoxic cascade.
Lysosomotropic Properties and Lysosomal Destabilization
This compound is an amphiphilic amine, a chemical characteristic that allows it to act as a lysosomotropic detergent. It readily accumulates within the acidic environment of lysosomes. This accumulation leads to a rapid increase in lysosomal pH, followed by lysosomal membrane permeabilization (LMP) and the leakage of lysosomal contents, including cathepsins, into the cytosol. This disruption of lysosomal integrity is a critical step in the induction of cell death.
Induction of Oxidative Stress and Mitochondrial Destabilization
The cellular insult caused by lysosomal leakage and other effects of this compound leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress. This oxidative stress, in turn, contributes to the destabilization of mitochondria. This is characterized by a loss of the mitochondrial membrane potential (MMP), peroxidation of cardiolipins, and the release of cytochrome c into the cytosol, further propelling the cell towards apoptosis.
Caspase-Independent Cell Death
Interestingly, the cell death induced by this compound is often caspase-independent. This is a significant finding, as many cancer cells develop resistance to traditional chemotherapeutics that rely on caspase-dependent apoptotic pathways. By triggering an alternative, caspase-independent cell death program, this compound may be effective against such resistant tumors.
Modulation of Signaling Pathways
Recent research has also shed light on this compound's ability to modulate specific signaling pathways involved in cancer cell survival and proliferation. For instance, in glioblastoma cells, this compound has been shown to inactivate the STAT3-MGMT signaling pathway, which is associated with chemoresistance.
The multifaceted mechanism of this compound-induced cell death is depicted in the following signaling pathway diagram.
Caption: this compound's signaling pathway to cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various studies.
Table 1: Binding Affinity of this compound
| Receptor | Kd (nM) | IC50 (nM) | Selectivity (σ1/σ2) | Reference |
| Sigma-2 (human) | 1.1 | - | >140 | |
| Sigma-2 (rat) | 2.2 | - | >140 | |
| Sigma-2 | - | 0.12 | 140-fold over σ1 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | EC50/IC50 (µM) | Exposure Time (h) | Reference |
| EMT-6 | Mouse Breast Cancer | 5.3 | 48 | |
| MDA-MB-435 | Human Melanoma | 9.3 | 48 | |
| U87-MG | Human Glioblastoma | 8.875 | 48 | |
| U251-MG | Human Glioblastoma | 9.654 | 48 | |
| T98G | Human Glioblastoma | 7.236 | 48 | |
| WEHI-S | Murine Fibrosarcoma | ~1-9 | 24 | |
| MCF-7 | Human Breast Cancer | ~1-9 | 24 |
Key Experimental Protocols
The investigation of this compound's anticancer effects has employed a range of standard and specialized experimental protocols.
Binding Assays
To determine the affinity and selectivity of this compound for sigma receptors, competitive binding assays are typically performed. This involves incubating cell membrane preparations expressing the receptor with a radiolabeled sigma receptor ligand in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is then determined.
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of this compound on cancer cell lines are commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CCK-8 assay. These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. Cells are treated with a range of this compound concentrations for a specified period, and the concentration that reduces cell viability by 50% (IC50 or EC50) is calculated.
Apoptosis and Cell Death Assays
To characterize the mode of cell death induced by this compound, several assays are utilized:
-
Flow Cytometry with Annexin V/7-AAD Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3) to determine if the cell death pathway is caspase-dependent. The lack of significant caspase activation in many this compound-treated cells supports a caspase-independent mechanism.
-
Western Blotting: This technique is used to detect the expression levels of proteins involved in cell death pathways, such as PARP, caspases, and members of the Bcl-2 family.
In Vivo Tumor Xenograft Models
To evaluate the in vivo anticancer efficacy of this compound, tumor xenograft models are employed. This involves inoculating immunocompromised mice with human cancer cells to establish tumors. The mice are then treated with this compound (often administered orally), and tumor growth is monitored over time and compared to a vehicle-treated control group.
The general workflow for evaluating the anticancer potential of this compound is outlined in the diagram below.
Caption: Experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound represents a fascinating case of drug repurposing, evolving from a failed CNS drug candidate to a promising research compound in oncology. Its multifaceted mechanism of action, particularly its ability to induce caspase-independent cell death through lysosomal and mitochondrial destabilization, makes it a compelling agent for further investigation, especially for cancers that are resistant to conventional therapies. Future research will likely focus on optimizing its therapeutic potential through combination therapies, developing novel drug delivery systems to enhance its tumor-targeting capabilities, and further elucidating the intricate signaling networks it modulates. The journey of this compound underscores the importance of continued scientific inquiry into the broader pharmacological profiles of existing compounds.
References
Siramesine's Receptor Selectivity: A Technical Deep Dive into Sigma-2 Preference
For Immediate Release
A comprehensive analysis of siramesine's pronounced selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor is presented, offering researchers, scientists, and drug development professionals a detailed guide to its pharmacological profile. This technical whitepaper synthesizes binding affinity data, elucidates experimental methodologies, and visualizes the distinct signaling pathways of these two receptors.
This compound (Lu 28-179) is a well-established high-affinity sigma-2 (σ2) receptor agonist, demonstrating a significant and consistent preference for this receptor subtype over the sigma-1 (σ1) receptor.[1][2] This selectivity is a cornerstone of its utility as a pharmacological tool and its investigation for various therapeutic applications, including its potent anticancer activities.[3][4] Understanding the quantitative basis of this selectivity and the experimental methods used to determine it is critical for the accurate interpretation of research findings and the development of new, more selective compounds.
Quantitative Analysis of this compound's Binding Affinity
The selectivity of this compound is quantified through competitive radioligand binding assays, which determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the compound for each receptor. A lower Ki or IC50 value indicates a higher binding affinity. This compound consistently exhibits sub-nanomolar affinity for the σ2 receptor, while its affinity for the σ1 receptor is significantly lower, resulting in a high selectivity ratio.
| Compound | σ2 Receptor Affinity (Ki/IC50) | σ1 Receptor Affinity (Ki) | Selectivity Ratio (σ1/σ2) |
| This compound | 0.12 nM (Ki)[1] | 17 nM | ~142-fold |
| 0.12 nM (IC50) | 140-fold | ||
| Haloperidol | High Affinity (non-selective) | High Affinity (non-selective) | ~1 |
| (+)-Pentazocine | Low Affinity | High Affinity (Selective σ1 Ligand) | N/A |
Table 1: Comparative binding affinities of this compound and other relevant ligands for sigma-1 and sigma-2 receptors. The selectivity ratio is calculated by dividing the Ki or IC50 for the σ1 receptor by that for the σ2 receptor.
Experimental Protocols for Determining Receptor Selectivity
The determination of this compound's binding affinity and selectivity relies on established in vitro pharmacological assays. The following protocols are standard methodologies in the field.
Radioligand Binding Assay
This is the primary method for quantifying the binding affinity of a ligand for a receptor. The protocol involves incubating a source of the target receptor (e.g., tissue homogenates or cell membranes) with a radiolabeled ligand that is known to bind to the receptor, and a range of concentrations of the unlabeled compound being tested (the "competitor," e.g., this compound).
Objective: To determine the inhibition constant (Ki) of this compound for σ1 and σ2 receptors.
Materials:
-
Receptor Source: Rat liver membrane homogenates are commonly used for σ2 receptor assays, while guinea pig brain membranes are often used for σ1 receptors due to their high receptor densities.
-
Radioligands:
-
For σ2 Receptors: [3H]1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.
-
For σ1 Receptors: --INVALID-LINK---pentazocine, a selective σ1 receptor ligand.
-
-
Masking Agent: (+)-pentazocine (non-radiolabeled) is used in σ2 binding assays to saturate and thus "mask" the σ1 receptors, ensuring that [3H]DTG binding is specific to the σ2 site.
-
Non-specific Binding Control: A high concentration of a non-selective ligand like haloperidol (10 µM) is used to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Tris-HCl or HEPES buffer.
-
Test Compound: this compound in a range of concentrations.
-
Filtration System: A Brandel or similar cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Preparation: Prepare dilutions of this compound.
-
Incubation Setup: In test tubes, combine the receptor source (e.g., 150 µg of rat liver membrane protein), the radioligand (e.g., 5 nM [3H]DTG for σ2), and the masking agent where necessary (e.g., 100 nM (+)-pentazocine for the σ2 assay).
-
Competition: Add varying concentrations of this compound to the tubes. Include tubes for total binding (no competitor) and non-specific binding (with 10 µM haloperidol).
-
Incubation: Incubate the mixture for a specified time and temperature to reach equilibrium (e.g., 2 hours at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Functional Assays for Sigma-2 Agonism
While binding assays measure affinity, functional assays determine the biological effect of a ligand. For σ2 receptor ligands like this compound, cytotoxicity in cancer cell lines is a commonly used functional readout, as σ2 agonists are known to induce cell death.
Objective: To determine the functional potency (EC50) of this compound by measuring its cytotoxic effect.
Materials:
-
Cell Lines: Proliferating cancer cell lines known to express σ2 receptors, such as EMT-6 (mouse breast cancer) or MDA-MB-435 (human melanoma).
-
Cell Culture Reagents: Standard media, serum, and antibiotics.
-
Test Compound: this compound.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar reagents.
-
Plate Reader: To measure absorbance.
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
Viability Assessment: Add the MTT reagent to each well. Live cells with active dehydrogenases will convert the soluble MTT into an insoluble purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. A dose-response curve is generated to calculate the EC50, the concentration of this compound that causes a 50% reduction in cell viability.
Distinct Signaling Pathways of Sigma-1 and Sigma-2 Receptors
The differential effects of ligands that distinguish between σ1 and σ2 receptors are rooted in the distinct molecular identities and signaling cascades of these proteins.
Sigma-1 Receptor Signaling
The σ1 receptor is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). It is not a classic G-protein coupled receptor or ion channel.
-
At Rest: In its inactive state, the σ1 receptor forms a complex with another ER chaperone, BiP (Binding immunoglobulin Protein).
-
Activation: Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP.
-
Modulation of Ion Channels: The activated σ1 receptor can translocate and directly modulate the function of various ion channels, including voltage-gated K+ channels and NMDA receptors.
-
Calcium Homeostasis: A primary role of the σ1 receptor is the regulation of calcium (Ca2+) signaling between the ER and mitochondria. It stabilizes the IP3 receptor (IP3R), a key channel for Ca2+ release from the ER, ensuring proper Ca2+ flux into the mitochondria to support ATP production and cell survival.
Sigma-1 Receptor Signaling Pathway
Sigma-2 Receptor Signaling
The σ2 receptor was identified molecularly as TMEM97 (Transmembrane Protein 97). It is a four-pass transmembrane protein also located in the ER and is implicated in a variety of cellular functions, often in conjunction with its partner protein, the progesterone receptor membrane component 1 (PGRMC1).
-
Cholesterol Homeostasis: TMEM97/σ2R plays a role in intracellular cholesterol trafficking by interacting with proteins like the Niemann-Pick C1 (NPC1) protein.
-
Cell Proliferation and Death: The σ2 receptor is highly expressed in proliferating cells, including many types of cancer cells, making it a biomarker for proliferation. Activation of the σ2 receptor by agonists like this compound can induce cell death through multiple mechanisms, including caspase-dependent and -independent apoptosis, lysosomal membrane permeabilization, and oxidative stress.
-
Modulation of Signaling Cascades: The σ2 receptor can influence downstream signaling pathways, including those involving EGFR, PKC, and Raf, which are critical for cell proliferation. It is also involved in regulating autophagy.
Sigma-2 Receptor Signaling Pathway
Conclusion
This compound's high selectivity for the σ2 receptor over the σ1 receptor is quantitatively established through rigorous radioligand binding assays. This selectivity profile, with an affinity approximately 140-fold greater for the σ2 subtype, is fundamental to its use in probing σ2 receptor function. The distinct molecular identities and signaling pathways of the σ1 and σ2 receptors—with the former acting as a chaperone modulating Ca2+ homeostasis and the latter being involved in cholesterol metabolism and cell proliferation/death pathways—provide a clear rationale for the development and use of subtype-selective ligands. This technical overview provides the foundational knowledge necessary for researchers to effectively utilize this compound and to advance the field of sigma receptor pharmacology.
References
- 1. The Sigma-2 Receptor Selective Agonist this compound (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Utilizing Siramesine in Glioblastoma Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine, a sigma-2 receptor ligand, has emerged as a promising experimental compound for cancer research, demonstrating significant cytotoxic effects against various cancer cell lines, including the highly aggressive brain tumor, glioblastoma. Initially developed for the treatment of anxiety and depression, its potent anti-cancer properties are attributed to its ability to induce lysosomal membrane permeabilization, leading to caspase-independent cell death.[1][2][3] Furthermore, recent studies have elucidated its role in inhibiting the STAT3 signaling pathway, inducing protective autophagy, and promoting ferroptosis, highlighting its multi-faceted mechanism of action in glioblastoma cells.[1][4]
These application notes provide a comprehensive guide for utilizing this compound in glioblastoma cell culture experiments. The protocols outlined below are based on established methodologies and findings from peer-reviewed research, offering a framework for investigating the efficacy and mechanism of this compound in a laboratory setting.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Glioblastoma Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Key Findings |
| U87-MG | CCK-8 | 8.875 | 48 | This compound reduces cell viability and inhibits proliferation and migration. |
| U251-MG | CCK-8 | 9.654 | 48 | This compound induces protective autophagy. |
| T98G | CCK-8 | 7.236 | 48 | This compound inactivates the STAT3-MGMT signaling pathway. |
| A172 | WST-1 / LDH | ~10-20 | 24-48 | This compound induces cell death, with sensitivity varying between cell lines. |
| U87 | Trypan Blue | ~25 | Not Specified | High concentrations are required to achieve 50% cell death when used alone. |
Table 2: Synergistic Effects of this compound with Other Agents in Glioblastoma Cells
| Combination Agent | Glioblastoma Cell Line | Assay | Key Findings |
| Temozolomide (TMZ) | U87-MG, U251-MG | CCK-8, Colony Formation | This compound synergistically enhances TMZ-induced cell death and inhibits proliferation and migration. |
| Lapatinib | U87 | Trypan Blue, Flow Cytometry | The combination of this compound and Lapatinib induces synergistic cell death through ferroptosis. |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in Glioblastoma.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, U251-MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (for formazan solubilization in MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should typically range from 0 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour incubation is common for determining IC50 values.
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells). Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Autophagy Analysis (Western Blot for LC3-II)
This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, to assess this compound-induced autophagy.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-Beclin1, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. For analyzing autophagic flux, a lysosomal inhibitor like chloroquine (CQ) can be co-administered in the last few hours of treatment. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-LC3B) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio or LC3-II levels indicates an induction of autophagy.
Lysosomal Integrity Assay (Acridine Orange Staining)
This assay uses the lysosomotropic dye Acridine Orange (AO) to visualize the integrity of lysosomes. A loss of red fluorescence indicates lysosomal membrane permeabilization.
Materials:
-
Glioblastoma cells
-
Glass-bottom dishes or coverslips
-
This compound
-
Acridine Orange (AO) staining solution (e.g., 1 µg/mL in complete medium)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips. Treat with this compound for a short duration (e.g., 1-4 hours), as lysosomal destabilization is an early event.
-
Staining: Remove the treatment medium and incubate the cells with AO staining solution for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess dye.
-
Imaging: Immediately visualize the cells under a fluorescence microscope. Intact acidic vesicles (lysosomes) will fluoresce bright red, while the cytoplasm and nucleus will show a faint green fluorescence. A decrease or loss of red fluorescence in this compound-treated cells is indicative of lysosomal membrane permeabilization.
Conclusion
This compound presents a compelling avenue for glioblastoma research due to its multifaceted mechanisms of action that target key survival pathways in cancer cells. The protocols provided herein offer a standardized approach to investigating its effects in vitro. Researchers should note that optimal concentrations and incubation times may vary depending on the specific glioblastoma cell line and experimental conditions. Careful optimization and appropriate controls are crucial for obtaining reliable and reproducible data. The synergistic potential of this compound with conventional chemotherapeutics like TMZ warrants further investigation and may pave the way for novel combination therapies for glioblastoma.
References
- 1. This compound induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the lysosomal destabilizing drug this compound on glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective tumor cell death by sigma-2 receptor ligand this compound involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal Destabilizing Drug this compound and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Siramesine Treatment of Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist, a transmembrane protein now identified as TMEM97. Initially developed for anxiety and depression, its utility was limited in human trials. However, this compound has garnered significant interest as a research tool and potential therapeutic agent due to its profound effects on cellular stress pathways, cholesterol homeostasis, and cell survival. In oncology, it is known to induce caspase-independent cell death in various cancer cell lines, primarily through lysosomal and mitochondrial destabilization.[1][2] Conversely, in the context of neuroscience, recent studies suggest a neuroprotective role for this compound, particularly in models of acute brain injury, where it can reduce oxidative stress and suppress neuronal apoptosis.[3][4]
These application notes provide detailed protocols for the treatment of primary neuronal cultures with this compound, enabling researchers to investigate its dual role in neurotoxicity and neuroprotection. Methodologies for cell culture, drug treatment, and key downstream assays are presented, alongside a summary of quantitative data and visualization of implicated signaling pathways.
Quantitative Data Summary
The cytotoxic effects of this compound have been quantified in various cell lines. These IC50 values are crucial for designing experiments, with concentrations well below the IC50 typically used for investigating signaling and neuroprotective effects, and concentrations around the IC50 used for studying neurotoxicity.
| Cell Line | Cell Type | IC50 (48h treatment) | Reference |
| HT22 | Murine Hippocampal Neuronal Cells | 12.55 µM | [1] |
| SH-SY5Y | Human Neuroblastoma Cells | 22.79 µM | |
| U87-MG | Human Glioblastoma | 8.875 µM | |
| U251-MG | Human Glioblastoma | 9.654 µM | |
| T98G | Human Glioblastoma | 7.236 µM | |
| HA1800 | Human Glial Cells | >100 µM (approx. 28.3% viability loss at 100 µM) |
Signaling Pathways and Experimental Workflow
This compound-Induced Neuroprotective Pathway
At sub-toxic concentrations, this compound is proposed to activate the TMEM97/σ2 receptor, leading to the upregulation of Niemann-Pick C1 (NPC1) protein. This pathway is associated with improved cholesterol transport, reduced oxidative stress, and suppression of apoptosis via modulation of Bcl-2 family proteins and inhibition of mitochondrial fission.
Caption: Proposed neuroprotective signaling cascade of this compound in neurons.
This compound-Induced Cytotoxic Pathway
At higher concentrations (approaching the IC50), this compound induces cell death through mechanisms observed in cancer cell lines, which involve direct destabilization of lysosomes and mitochondria. This leads to the release of cathepsins, increased production of Reactive Oxygen Species (ROS), and eventual apoptotic or apoptotic-like cell death.
Caption: Cytotoxic signaling pathway of this compound at high concentrations.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on primary neuronal cultures.
Caption: Experimental workflow for this compound treatment of primary neurons.
Experimental Protocols
Disclaimer: These protocols are synthesized from established methods for primary neuronal culture and findings from this compound research. Researchers should optimize parameters based on their specific experimental goals and resources.
Protocol 1: Primary Cortical Neuron Culture (from E18 Rat Embryos)
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Plating Medium: Neurobasal medium with 2% B-27 supplement, 1x GlutaMAX, 1% Penicillin-Streptomycin, and 10% heat-inactivated horse serum.
-
Culture Medium: Neurobasal medium with 2% B-27 supplement, 1x GlutaMAX, and 1% Penicillin-Streptomycin (serum-free).
-
Poly-D-Lysine (or Poly-L-Lysine) coated culture plates/coverslips.
-
Dissection tools, sterile HBSS, papain/trypsin, DNase I.
Procedure:
-
Plate Coating: Coat culture vessels with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow to air dry before use.
-
Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the cortices from E18 rat pup brains in ice-cold sterile HBSS.
-
Dissociation: Mince the cortical tissue and digest with a suitable enzyme (e.g., papain or trypsin with DNase I) at 37°C for 15-20 minutes to dissociate the tissue into a single-cell suspension.
-
Trituration: Gently triturate the cell suspension with a fire-polished Pasteur pipette to achieve a single-cell suspension. Avoid creating bubbles.
-
Plating: Count viable cells using a hemocytometer and trypan blue. Plate neurons at a density of 2.5 x 10^5 to 5 x 10^5 cells/mL in pre-warmed Plating Medium.
-
Maturation: After 4-6 hours, or once cells have attached, replace the Plating Medium with an equal volume of serum-free Culture Medium.
-
Maintenance: Culture the neurons at 37°C in a 5% CO2 incubator. Perform a half-media change every 3-4 days. Neurons are typically ready for experimental use between days in vitro (DIV) 7 and 14.
Protocol 2: this compound Treatment
Materials:
-
This compound hydrochloride (powder)
-
Sterile DMSO
-
Mature primary neuronal cultures (DIV 7-14)
-
Fresh, pre-warmed Culture Medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in pre-warmed Culture Medium to achieve the desired final concentrations.
-
For Neuroprotection Studies: Use a range of sub-toxic concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM).
-
For Neurotoxicity Studies: Use a range of concentrations around the known IC50 for neuronal cells (e.g., 5 µM, 10 µM, 15 µM, 25 µM).
-
Vehicle Control: Prepare a control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
-
Treatment:
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add an equal volume of the freshly prepared this compound working dilutions or vehicle control medium to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24 or 48 hours). A 48-hour treatment period has been used to assess neuroprotection in primary cortical neurons.
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
Procedure:
-
Following this compound treatment, add MTT reagent (5 mg/mL in PBS) to each well at a 1:10 dilution.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add DMSO to each well to solubilize the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Western Blot Analysis
Procedure:
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-TMEM97, anti-NPC1, anti-Bcl-2, anti-Bax, anti-β-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 5: Immunocytochemistry for Apoptosis (TUNEL Assay)
Procedure:
-
Fixation: After treatment on coverslips, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit to label DNA strand breaks.
-
Counterstaining: Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope. The percentage of TUNEL-positive cells can be quantified to assess apoptosis.
References
- 1. This compound induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the lysosomal destabilizing drug this compound on glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Early Brain Injury Through the TMEM97/NPC1 Pathway After Experimental Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Siramesine as a Positive Control in Sigma-2 Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has become an invaluable tool in pharmacological research.[1] Its high binding affinity and selectivity make it an ideal positive control for in vitro sigma-2 receptor binding assays. These assays are crucial for the discovery and characterization of novel compounds targeting the sigma-2 receptor, which is implicated in various pathological conditions, including cancer and neurological disorders.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a positive control in sigma-2 receptor binding assays, along with an overview of its downstream signaling effects.
Pharmacological Profile of this compound
This compound exhibits subnanomolar affinity for the sigma-2 receptor and a significant selectivity over the sigma-1 (σ1) receptor, as summarized in the table below. This high selectivity is critical for its use as a positive control, ensuring that the observed binding is specific to the sigma-2 receptor subtype.
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Notes |
| IC₅₀ | 0.12 nM | Sigma-2 | Represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand.[3][4] |
| IC₅₀ | 17 nM | Sigma-1 | Demonstrates a 140-fold selectivity for the sigma-2 receptor over the sigma-1 receptor.[3] |
| Kᵢ | 0.12 nM | Sigma-2 | The inhibition constant, indicating the binding affinity of this compound for the sigma-2 receptor. |
| Kᵢ | 17 nM | Sigma-1 | The inhibition constant for the sigma-1 receptor. |
| K𝘥 | 1.1 nM | Sigma-2 | The dissociation constant for [³H]this compound in rat and human brain samples. |
| EC₅₀ | 5.3 µM - 9.3 µM | - | The effective concentration of this compound that induces 50% of the maximal cytotoxic response in cancer cell lines. |
Experimental Protocols
Radioligand Binding Assay for Sigma-2 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-2 receptor, using this compound as a positive control. The assay relies on the displacement of a radiolabeled sigma-2 receptor ligand, such as [³H]1,3-di-o-tolylguanidine ([³H]DTG), by the unlabeled test compound.
Materials and Reagents:
-
Receptor Source: Crude membrane fractions from rat liver or human tumor cell lines (e.g., MCF-7, MDA-MB-435) known to express high levels of sigma-2 receptors.
-
Radioligand: [³H]DTG (specific activity ~50-60 Ci/mmol).
-
Positive Control: this compound.
-
Sigma-1 Masking Agent: (+)-Pentazocine.
-
Non-specific Binding Control: Haloperidol or unlabeled DTG.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Experimental Workflow Diagram:
Caption: Workflow for a competitive sigma-2 receptor binding assay.
Protocol Steps:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., rat liver) or cultured cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay). The membranes can be stored at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL of assay buffer:
-
50 µL of membrane homogenate (typically 100-300 µg of protein).
-
50 µL of (+)-pentazocine to a final concentration of 100 nM to mask the sigma-1 receptors.
-
50 µL of varying concentrations of the test compound or this compound (for the positive control curve, typically ranging from 0.01 nM to 1 µM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of haloperidol (10 µM) or unlabeled DTG (10 µM).
-
-
Initiate the binding reaction by adding 50 µL of [³H]DTG to a final concentration of approximately 5 nM.
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
Downstream Signaling Pathways of this compound
Activation of the sigma-2 receptor by this compound in cancer cells initiates a cascade of events leading to cell death through multiple pathways. Understanding these pathways is crucial for interpreting the functional consequences of sigma-2 receptor binding.
Signaling Pathway Diagram:
Caption: Downstream signaling pathways activated by this compound.
Key Signaling Events:
-
Lysosomal Destabilization: this compound has been shown to accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol, which can trigger apoptosis.
-
Oxidative Stress: Treatment with this compound induces the production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
-
Mitochondrial Dysfunction: Increased ROS levels can lead to mitochondrial destabilization and the release of pro-apoptotic factors.
-
Induction of Autophagy: this compound can induce autophagy, a cellular self-degradation process, potentially through the inhibition of the mTOR signaling pathway.
-
Apoptosis: Ultimately, these signaling events converge to induce programmed cell death (apoptosis). This can occur through both caspase-dependent and caspase-independent mechanisms.
Conclusion
This compound is an essential tool for researchers studying the sigma-2 receptor. Its high affinity and selectivity make it an excellent positive control for validating sigma-2 receptor binding assays. The detailed protocols and an understanding of its downstream signaling pathways provided in this document will aid in the accurate assessment of novel compounds and further elucidate the role of the sigma-2 receptor in health and disease.
References
- 1. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Siramesine-Induced Caspase-Independent Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine, a σ-2 receptor ligand, is a promising anti-cancer agent that induces a caspase-independent form of programmed cell death in various tumor cell lines. This characteristic makes it a valuable candidate for treating cancers resistant to conventional therapies that rely on caspase-dependent apoptosis. The mechanism of this compound-induced cell death is multifaceted, primarily involving lysosomal membrane permeabilization (LMP), oxidative stress, and mitochondrial dysfunction, ultimately leading to cell demise without the activation of the classical caspase cascade.
These application notes provide a comprehensive overview of the key methods used to detect and quantify this compound-induced caspase-independent apoptosis. Detailed protocols for essential experiments are provided to guide researchers in their investigations.
Key Characteristics of this compound-Induced Cell Death
This compound-induced cell death is characterized by several key events:
-
Morphological Changes: Cells exhibit features of apoptosis, such as chromatin condensation and cell shrinkage.
-
Lysosomal Membrane Permeabilization (LMP): This is an early and critical event, leading to the release of cathepsins from the lysosomal lumen into the cytosol.[1][2][3]
-
Oxidative Stress: There is a notable increase in reactive oxygen species (ROS) production.[1][2]
-
Mitochondrial Destabilization: this compound can cause a rapid loss of mitochondrial membrane potential (MMP).
-
Caspase-Independence: Cell death proceeds in the absence of significant caspase activation. The use of pan-caspase inhibitors like zVAD-fmk does not prevent cell death.
-
Involvement of Other Proteases: Cathepsins, released from lysosomes, and calpains have been implicated in the execution of this cell death pathway.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data from studies investigating the effects of this compound on various cell lines.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Assay | Result | Reference |
| WEHI-S | 5 µmol/L | 13-18 hours | LDH Release | Time-dependent increase in cytotoxicity, maximal at ~18h. | |
| WEHI-S | 1-9 µmol/L | 24 hours | LDH Release | Linear, dose-dependent increase in cytotoxicity. | |
| Various | 20-30 µM | 8 hours | Cell Viability | Significant cell death induced. | |
| U87-MG | 8.875 µM | 48 hours | CCK-8 | IC50 value. | |
| U251-MG | 9.654 µM | 48 hours | CCK-8 | IC50 value. | |
| T98G | 7.236 µM | 48 hours | CCK-8 | IC50 value. |
Table 2: Induction of Lysosomal Membrane Permeabilization (LMP) and Oxidative Stress
| Cell Line | This compound Concentration | Incubation Time | Method | Measurement | Result | Reference |
| MCF-7 | Not specified | Not specified | Immunocytochemistry | Diffuse cathepsin B and L staining. | Suggestive of LMP. | |
| U87 | 10 µM | 4 hours | LysoTracker Green | Loss of fluorescence intensity. | 58% LMP. | |
| WEHI-S | 5 µmol/L | Indicated times | Dihydroethidine Staining | Increased fluorescence. | Induction of oxidative stress. | |
| PC3 | 10 µM | 24 hours | DHE Staining | Increased fluorescence. | Increase in reactive oxygen species. | |
| A549, U87 | 10 µM | 24 hours | DHE Staining | Increased fluorescence. | Increased ROS production. |
Table 3: Effects of this compound on Mitochondrial Membrane Potential (MMP)
| Cell Line | This compound Concentration | Incubation Time | Method | Result | Reference |
| HaCaT, U-87MG | ≥25 µM | 15 minutes | JC-1 Staining | Decreased MMP. | |
| PC3 | 10 µM | 24 hours | TMRM Staining | Changes in mitochondrial membrane potential. | |
| HaCaT | 25 or 40 µM | 6 hours | Not specified | Loss of MMP largely preventable by α-tocopherol. |
Experimental Protocols
Assessment of Cell Viability by MTT Assay
This protocol is used to quantify the cytotoxic effects of this compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound stock solution
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Measurement of Lysosomal Membrane Permeabilization (LMP) by Acridine Orange Staining
Acridine orange is a lysosomotropic dye that fluoresces red in acidic compartments like lysosomes and green in the cytoplasm and nucleus. A decrease in red fluorescence indicates LMP.
Materials:
-
Acridine Orange (AO) solution (5 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips or in a glass-bottom dish.
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS.
-
Stain the cells with AO solution for 15 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Immediately visualize the cells using a fluorescence microscope.
-
A shift from red to green fluorescence indicates a loss of lysosomal acidity and LMP.
Detection of Reactive Oxygen Species (ROS) by Dihydroethidine (DHE) Staining
DHE is oxidized by superoxide to a red fluorescent product that intercalates with DNA.
Materials:
-
Dihydroethidine (DHE) stock solution (e.g., 10 mM in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
During the last 30 minutes of treatment, add DHE to the culture medium to a final concentration of 2-10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Harvest and wash the cells with PBS.
-
Analyze the cells by flow cytometry (e.g., PE channel) or visualize under a fluorescence microscope. An increase in red fluorescence indicates an increase in ROS.
Analysis of Mitochondrial Membrane Potential (MMP) by JC-1 Staining
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 staining solution (e.g., 5 µg/mL in cell culture medium)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in pre-warmed culture medium.
-
Add JC-1 staining solution and incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of MMP.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (commercially available)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure (General):
-
Treat cells with this compound and prepare both adherent and floating cells.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Follow the manufacturer's protocol for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP).
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst, if desired.
-
Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.
Detection of Calpain and Cathepsin Activity
To demonstrate the involvement of calpains and cathepsins, specific inhibitors can be used in conjunction with cell viability assays.
Materials:
-
Calpain inhibitors (e.g., PD150606)
-
Cathepsin B inhibitors (e.g., CA-074-Me)
-
Cell viability assay reagents (e.g., MTT)
Procedure:
-
Pre-incubate cells with the calpain or cathepsin inhibitor for 1 hour before adding this compound.
-
Treat the cells with this compound in the continued presence of the inhibitor for the desired time.
-
Perform a cell viability assay (e.g., MTT assay) to determine if the inhibitor provides protection against this compound-induced cell death.
-
A significant increase in cell viability in the presence of the inhibitor suggests the involvement of that protease in the cell death pathway.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-induced caspase-independent apoptosis.
Caption: Experimental workflow for characterizing this compound-induced cell death.
Caption: Logical diagram demonstrating caspase-independence.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effective tumor cell death by sigma-2 receptor ligand this compound involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the lysosomal destabilizing drug this compound on glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synergistic Induction of Ferroptosis in Cancer Cells Using Siramesine and Lapatinib
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of combining the sigma-2 receptor ligand, Siramesine, with the dual tyrosine kinase inhibitor, Lapatinib. Lapatinib, an inhibitor of EGFR (HER1) and HER2, and this compound, a lysosomotropic agent, have been shown to collaboratively induce a potent, iron-dependent form of programmed cell death known as ferroptosis in various cancer cell lines.[1][2][3] This combination offers a promising therapeutic strategy to overcome resistance to conventional apoptosis-based therapies.[4][5] The protocols outlined herein describe methods for inducing and evaluating this synergistic cytotoxicity, measuring key markers of ferroptosis, and analyzing the underlying signaling pathways.
Principle of Action
This compound (Sigma-2 Receptor Ligand): this compound is a potent sigma-2 receptor agonist that functions as a lysosomotropic agent. It accumulates in lysosomes, leading to lysosomal membrane permeabilization (LMP), which causes the release of lysosomal contents and disrupts cellular homeostasis. This disruption contributes to increased intracellular iron levels and oxidative stress. Specifically, this compound has been shown to decrease the expression of ferroportin-1 (FPN), a protein responsible for exporting iron out of the cell, thereby trapping iron inside.
Lapatinib (Dual Tyrosine Kinase Inhibitor): Lapatinib is an oral small-molecule drug that reversibly inhibits the tyrosine kinase activity of both Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). By blocking these receptors, Lapatinib inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. Critically, in the context of this combination therapy, Lapatinib treatment increases the expression of transferrin, a protein that facilitates the transport of iron into cells.
Synergistic Mechanism: Induction of Ferroptosis The combination of this compound and Lapatinib creates a synergistic effect by dysregulating iron homeostasis to induce ferroptosis. This synergy is achieved through a multi-pronged assault:
-
Increased Iron Influx: Lapatinib upregulates transferrin expression, enhancing iron uptake.
-
Inhibited Iron Efflux: this compound downregulates ferroportin-1 expression, preventing iron from being removed from the cell.
-
Lysosomal Disruption: this compound-induced LMP may release sequestered iron from lysosomes into the cytoplasm.
This cascade results in a significant increase in the intracellular labile iron pool. The excess iron fuels the Fenton reaction, leading to a massive accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, the ultimate executioner of ferroptosis. Furthermore, the combination has been shown to decrease the expression of Heme Oxygenase-1 (HO-1), an important antioxidant enzyme, further sensitizing cells to oxidative stress.
Applications
The combination of this compound and Lapatinib has demonstrated synergistic cytotoxicity in a range of cancer cell lines, suggesting broad applicability.
-
Breast Cancer: MDA-MB-231, SKBR3, MCF-7, ZR-75-1
-
Glioblastoma: U87
-
Lung Adenocarcinoma: A549
-
Prostate Cancer: PC3
This therapeutic strategy is particularly promising for cancers resistant to apoptosis and for HER2-positive cancers where Lapatinib is already in clinical use.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the this compound and Lapatinib combination.
Table 1: Efficacy of this compound and Lapatinib Combination in Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | Lapatinib Conc. (µM) | Time (h) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| MDA-MB-231 | 10 | 0.5 | 4 | Synergistic induction of cell death. | |
| SKBr3 | 10 | 0.5 | 4 | Synergistic induction of cell death. | |
| A549 | 10 | 5 | 24 | Combination induced ~48% cell death. | |
| U87 | 10 | 5 | 24 | Combination induced ~49% cell death. |
| PC3 | 10 | 0.5 | 24 | Significant increase in cell death compared to single agents. | |
Table 2: Pharmacological Inhibition of this compound + Lapatinib-Induced Cell Death
| Cell Line | Inhibitor | Concentration | % Reduction in Cell Death (approx.) | Reference(s) |
|---|---|---|---|---|
| A549 | Ferrostatin-1 (Fer-1) | 10 µM | 39% (from 49% to 30%) | |
| U87 | Ferrostatin-1 (Fer-1) | 10 µM | 35% (from 49% to 32%) | |
| A549 | Deferoxamine (DFO) | 200 µM | 37.5% (from 48% to 30%) | |
| U87 | Deferoxamine (DFO) | 200 µM | 43% (from 49% to 28%) |
| PC3 | α-tocopherol | N/A | Significantly reduced cell death. | |
Experimental Protocols & Workflow
The following protocols provide a framework for studying the effects of this compound and Lapatinib.
Protocol 1: Cell Viability and Ferroptosis Inhibition Assay
This protocol determines the effect of the drug combination on cell viability and confirms the role of ferroptosis.
-
Cell Seeding: Seed cells (e.g., A549, U87, MDA-MB-231) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment (Optional): To test for ferroptosis, pre-treat designated wells with:
-
Ferrostatin-1 (Fer-1): 10 µM final concentration.
-
Deferoxamine (DFO): 200 µM final concentration.
-
Incubate for 1-2 hours prior to adding this compound and Lapatinib.
-
-
Drug Treatment: Add this compound (e.g., 10 µM) and/or Lapatinib (e.g., 0.5-5 µM) to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate cells for the desired time course (e.g., 4, 12, 24 hours) at 37°C and 5% CO₂.
-
Cell Harvest:
-
Collect the culture medium (which contains dead, floating cells).
-
Wash the plate with PBS and detach adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium and centrifuge at 500 x g for 5 minutes.
-
-
Cell Counting (Trypan Blue Exclusion):
-
Resuspend the cell pellet in a known volume of PBS or media.
-
Mix a 1:1 ratio of cell suspension with 0.4% Trypan Blue stain.
-
Count viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
-
-
Data Analysis: Calculate the percentage of cell death for each condition. Compare the combination treatment with and without inhibitors to determine if cell death is iron-dependent.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol uses Dihydroethidium (DHE) to measure superoxide, a key ROS.
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, typically using a shorter incubation time (e.g., 4-6 hours) as ROS production is an early event.
-
DHE Staining:
-
After treatment, add DHE to each well to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvest: Harvest cells as described in Protocol 1, step 5.
-
Flow Cytometry:
-
Resuspend the final cell pellet in 500 µL of cold PBS.
-
Analyze the fluorescence signal immediately using a flow cytometer (e.g., PE or PerCP channel).
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI indicates higher ROS levels.
Protocol 3: Assessment of Lysosomal Membrane Permeabilization (LMP)
This protocol uses Lysotracker Red to assess lysosomal integrity. A loss of fluorescence indicates LMP.
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. LMP is an early event, so time points from 15 minutes to 4 hours are appropriate.
-
Lysotracker Staining:
-
30 minutes before the end of the treatment incubation, add Lysotracker Red DND-99 to each well to a final concentration of 50 nM.
-
Continue incubation for the final 30 minutes at 37°C.
-
-
Cell Harvest & Analysis:
-
Harvest cells as described in Protocol 1, step 5.
-
Analyze immediately by flow cytometry (e.g., PE channel).
-
-
Data Analysis: A decrease in the MFI of the Lysotracker Red signal indicates a loss of the acidic lysosomal environment, consistent with LMP.
Materials and Reagents
-
Cell Lines: MDA-MB-231, A549, U87, PC3, etc. (ATCC)
-
Reagents:
-
This compound (Lu 28-179)
-
Lapatinib Ditosylate (Tykerb®)
-
Ferrostatin-1 (Fer-1)
-
Deferoxamine (DFO) mesylate salt
-
α-tocopherol
-
Dihydroethidium (DHE)
-
Lysotracker™ Red DND-99
-
Trypan Blue solution (0.4%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Antibodies (for Western Blot):
-
Anti-Heme Oxygenase-1 (HO-1)
-
Anti-Transferrin
-
Anti-Ferroportin-1 (FPN)
-
Anti-β-Actin or Anti-Tubulin (loading control)
-
-
Standard Cell Culture Supplies: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, Trypsin-EDTA.
References
- 1. Lysosomal Destabilizing Drug this compound and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis is induced following this compound and lapatinib treatment of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effective tumor cell death by sigma-2 receptor ligand this compound involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Siramesine's Effect on Lysosomal pH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine, a sigma-2 receptor agonist, has garnered significant interest in cancer research due to its ability to induce cell death in various cancer cell lines. A key aspect of its mechanism of action involves the disruption of lysosomal function, primarily through the alteration of lysosomal pH. This compound acts as a lysosomotropic agent, accumulating in the acidic environment of lysosomes and causing a rapid increase in their internal pH.[1][2][3] This alkalinization is a critical early event that can lead to lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytosol, induction of reactive oxygen species (ROS), and ultimately, cell death.[1][4]
These application notes provide detailed protocols for researchers to accurately measure the effects of this compound on lysosomal pH and integrity using common fluorescent probes and imaging techniques.
Key Concepts and Techniques
Two primary fluorescence-based techniques are widely used to assess the impact of this compound on lysosomes:
-
Ratiometric Measurement of Lysosomal pH: This technique utilizes fluorescent probes whose emission or excitation spectra shift in response to pH changes. Ratiometric imaging offers a quantitative measure of lysosomal pH that is independent of probe concentration, photobleaching, and cell path length. A commonly used probe for this purpose is LysoSensor™ Yellow/Blue DND-160.
-
Assessment of Lysosomal Membrane Permeabilization (LMP): This method relies on fluorescent probes that accumulate in intact, acidic lysosomes. A decrease in or loss of fluorescence intensity indicates a loss of the pH gradient due to membrane permeabilization. LysoTracker™ Red DND-99 is a widely used probe for this application.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative effects of this compound on lysosomal pH and cell viability as reported in various studies. This data provides a reference for expected outcomes and effective concentration ranges for experimental design.
| Cell Line | This compound Concentration (µM) | Incubation Time | Observed Effect on Lysosomal pH | Observed Effect on Cell Viability | Reference |
| MCF-7 | 8 | 30 min | Abolished LysoTracker accumulation, indicating increased pH | Not specified at this time point | |
| WEHI-S | 5 | 22 hours | Not directly measured, but induced apoptosis-like death | Significant cell death | |
| HaCaT | 5-40 | Not specified | Rapid increase in lysosomal pH | Concentration-dependent cell death | |
| U-87MG | 5-40 | Not specified | Rapid increase in lysosomal pH | Concentration-dependent cell death | |
| PC3 | 10 | 15 min - 4 h | Increased lysosomal membrane permeabilization (LMP) | Not specified at this time point | |
| U87 | 10 | 4 h | 58% Lysosomal Membrane Permeabilization (LMP) | Not specified at this time point |
Experimental Protocols
Protocol 1: Ratiometric Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol describes the use of the ratiometric fluorescent probe LysoSensor™ Yellow/Blue DND-160 to quantitatively measure changes in lysosomal pH following this compound treatment. The probe exhibits a pH-dependent dual emission, with fluorescence shifting from blue in neutral environments to yellow in acidic organelles.
Materials:
-
LysoSensor™ Yellow/Blue DND-160 (e.g., Thermo Fisher Scientific, Cat. No. L7545)
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Nigericin and Monensin (for pH calibration)
-
A series of pH calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)
-
Fluorescence microscope with appropriate filter sets for dual-emission imaging (e.g., excitation ~360/40 nm, emission 1 ~440/40 nm for blue, emission 2 ~540/40 nm for yellow)
-
Image analysis software capable of ratiometric analysis
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
-
Probe Loading:
-
Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1-5 µM in pre-warmed cell culture medium.
-
Remove the medium from the cells and incubate them with the LysoSensor™ working solution for 1-5 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Acquire images in both the "blue" and "yellow" emission channels.
-
-
pH Calibration Curve Generation:
-
At the end of the experiment, incubate a separate set of stained cells (or the same cells after initial imaging) with a pH calibration buffer containing ionophores like nigericin (e.g., 10 µM) and monensin (e.g., 10 µM). These ionophores equilibrate the intracellular and extracellular pH.
-
Incubate the cells for 5 minutes with each pH buffer (ranging from 4.0 to 7.0).
-
Acquire images in both emission channels for each pH point.
-
-
Data Analysis:
-
For each lysosome (region of interest) in the experimental and calibration images, measure the fluorescence intensity in both the blue (I_blue) and yellow (I_yellow) channels.
-
Calculate the intensity ratio (I_yellow / I_blue).
-
Generate a standard curve by plotting the fluorescence intensity ratio against the corresponding pH values from the calibration buffers.
-
Use the standard curve to convert the fluorescence intensity ratios from the this compound-treated and control cells into absolute lysosomal pH values.
-
Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using LysoTracker™ Red DND-99
This protocol uses LysoTracker™ Red DND-99, a fluorescent probe that accumulates in acidic organelles of live cells, to assess the integrity of the lysosomal membrane. A decrease in LysoTracker™ staining indicates a loss of the acidic environment, which is a hallmark of LMP.
Materials:
-
LysoTracker™ Red DND-99 (e.g., Thermo Fisher Scientific, Cat. No. L7528)
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer with appropriate filters for red fluorescence (e.g., excitation ~577 nm, emission ~590 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels (e.g., multi-well plates, glass-bottom dishes).
-
Treat cells with various concentrations of this compound for the desired time periods.
-
-
Probe Loading:
-
Prepare a working solution of LysoTracker™ Red DND-99 at a final concentration of 50-75 nM in pre-warmed cell culture medium.
-
Remove the treatment medium and incubate the cells with the LysoTracker™ working solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging/Analysis:
-
Wash the cells twice with pre-warmed PBS.
-
For Microscopy: Add fresh culture medium and immediately visualize the cells using a fluorescence microscope. Capture images of both control and this compound-treated cells. A diffuse cytoplasmic staining in treated cells compared to punctate lysosomal staining in control cells indicates LMP.
-
For Flow Cytometry: After washing, detach the cells (if adherent) and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates LMP.
-
Visualizations
Caption: Workflow for measuring this compound's effect on lysosomal pH.
Caption: this compound-induced cell death pathway involving lysosomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-cancer agent this compound is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal Destabilizing Drug this compound and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Siramesine in Ferroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine, a sigma-2 receptor ligand, has emerged as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2][3][4] Particularly in combination with the tyrosine kinase inhibitor lapatinib, this compound has demonstrated synergistic effects in promoting ferroptosis in various cancer cell lines, offering a promising avenue for cancer therapy.[1] These application notes provide a comprehensive overview of the use of this compound in ferroptosis research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound induces ferroptosis primarily by disrupting iron homeostasis and promoting oxidative stress. As a lysosomotropic agent, it causes the permeabilization of lysosomal membranes, leading to the release of sequestered iron into the cytoplasm. This increase in the labile iron pool catalyzes the Fenton reaction, which generates highly reactive hydroxyl radicals, leading to lipid peroxidation and subsequent cell death.
In combination with lapatinib, this compound's pro-ferroptotic effects are amplified. This combination has been shown to:
-
Decrease Ferroportin-1 (FPN) expression: FPN is a key iron export protein, and its downregulation by this compound leads to intracellular iron accumulation.
-
Increase Transferrin expression: Lapatinib can increase the expression of transferrin, a protein responsible for iron uptake into cells.
-
Downregulate Heme Oxygenase-1 (HO-1): The combination treatment reduces the levels of HO-1, an enzyme with antioxidant properties, further sensitizing cells to oxidative stress.
-
Decrease Ferritin levels: this compound can promote the degradation of ferritin, the primary iron storage protein, further increasing the availability of reactive iron.
The temporal dynamics of cell death induced by the this compound and lapatinib combination are also noteworthy. Studies have shown an initial phase of ferroptosis within the first few hours of treatment, which can be followed by a shift towards autophagy-induced cell death at later time points (e.g., 24 hours).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its combination with lapatinib in inducing ferroptosis, as reported in various studies.
Table 1: Inhibition of this compound-Induced Cell Death
| Cell Line | Treatment | Inhibitor (Concentration) | % Reduction in Cell Death (approx.) | Reference |
| MDA-MB-231 | This compound + Lapatinib | Ferrostatin-1 (5 µM) | 60% (from 30% to 12% at 4h) | |
| SKBr3 | This compound + Lapatinib | Ferrostatin-1 (5 µM) | 63% (from 30% to 11% at 4h) | |
| U87, A549 | This compound + Lapatinib | Ferrostatin-1 | 35% | |
| U87, A549 | This compound + Lapatinib | Deferoxamine (DFO) | 35% | |
| Breast Cancer Cells | This compound + Lapatinib | Deferoxamine (DFO) | Significant reduction |
Table 2: Enhancement of this compound-Induced Cell Death
| Cell Line | Treatment | Enhancer | % Increase in Cell Death (approx.) | Reference |
| U87, A549 | This compound + Lapatinib | Iron Chloride | 45% |
Table 3: Effect of this compound on Protein Expression
| Cell Line | Treatment | Protein | Effect on Expression | % Change (approx.) | Reference |
| U87 | This compound + Lapatinib | HO-1 | Decrease | 53% | |
| Breast Cancer Cells | This compound | Ferroportin-1 | Decrease | Not specified | |
| Breast Cancer Cells | Lapatinib | Transferrin | Increase | Not specified | |
| Breast Cancer Cells | This compound + Lapatinib | Ferritin (FTH1) | Decrease (at 24h) | Significant |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in inducing ferroptosis.
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
Objective: To quantify the percentage of viable cells after treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, U87, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lapatinib (stock solution in DMSO)
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, lapatinib, or the combination. Include a vehicle control (DMSO).
-
(Optional) For inhibitor studies, pre-treat cells with ferrostatin-1 (e.g., 5 µM) or deferoxamine (DFO) for 1 hour before adding this compound and/or lapatinib.
-
Incubate the cells for the desired time points (e.g., 4, 24 hours).
-
After incubation, collect the culture medium (containing floating, non-viable cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 5.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of cell death: (% Cell Death) = (Number of non-viable cells / Total number of cells) x 100.
Protocol 2: Measurement of Intracellular ROS
Objective: To detect and quantify the generation of reactive oxygen species.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Fluorometer or fluorescence microscope/flow cytometer
Procedure:
-
Seed and treat cells as described in Protocol 1.
-
Towards the end of the treatment period, add H2DCFDA to the culture medium at a final concentration of 10 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (Excitation: 485 nm, Emission: 535 nm) or analyze the cells by fluorescence microscopy or flow cytometry.
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.
Protocol 3: Western Blotting for Ferroptosis-Related Proteins
Objective: To analyze the expression levels of key proteins involved in iron metabolism and ferroptosis.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Ferroportin-1, anti-Transferrin, anti-Ferritin, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells as described in Protocol 1.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: this compound and Lapatinib Signaling Pathway in Ferroptosis.
Caption: Experimental Workflow for this compound-Induced Ferroptosis.
References
- 1. Ferroptosis and autophagy induced cell death occur independently after this compound and lapatinib treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis is induced following this compound and lapatinib treatment of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferroptosis and autophagy induced cell death occur independently after this compound and lapatinib treatment in breast cancer cells | PLOS One [journals.plos.org]
- 4. Ferroptosis is induced following this compound and lapatinib treatment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Siramesine Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine (Lu 28-179) is a selective sigma-2 (σ2) receptor ligand that has demonstrated potent anti-cancer activity in a variety of preclinical models.[1][2] Originally developed for the treatment of anxiety and depression, its ability to induce cancer cell death has positioned it as a promising candidate for oncological research.[1] This document provides detailed application notes and experimental protocols for the use of this compound in xenograft models, a critical step in the preclinical evaluation of its therapeutic potential.
This compound's primary mechanism of action involves the induction of a caspase-independent form of programmed cell death.[1] This is initiated through its binding to the σ2 receptor, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol.[1] This disruption of lysosomal integrity triggers a cascade of events, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, ultimately culminating in cell death. Notably, this compound has shown efficacy in tumor models that are resistant to conventional apoptosis-inducing chemotherapeutics.
These protocols are designed to provide a comprehensive guide for researchers utilizing this compound in subcutaneous and orthotopic xenograft models, covering experimental design, drug preparation and administration, and methods for assessing treatment efficacy.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor effects of this compound in xenograft models.
Table 1: Tumor Growth Inhibition by this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Fibrosarcoma | WEHI-R4 | BALB/c | 25-100 mg/kg/day, p.o. | Daily, initiated 2 days post-inoculation | Significant reduction in tumor volume | |
| Breast Cancer | MCF-7 | SCID | 30 or 100 mg/kg/day, p.o. | Daily, initiated after tumor manifestation | Potent attenuation of tumor growth | |
| Glioblastoma | U87-MG | Nude | 1 mg/kg, i.p. (in combination with TMZ) | Every other day for two weeks | Did not affect glioma growth alone |
p.o. - oral gavage; i.p. - intraperitoneal
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| WEHI-S | Murine Fibrosarcoma | ~5 | 24 | |
| MCF-7 | Human Breast Cancer | ~9 | 45 | |
| U87-MG | Human Glioblastoma | 8.875 | 48 | |
| U251-MG | Human Glioblastoma | 9.654 | 48 | |
| T98G | Human Glioblastoma | 7.236 | 48 | |
| A549 | Human Lung Adenocarcinoma | Not specified | 24 |
Experimental Protocols
Xenograft Model Establishment
1.1. Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model, which is suitable for routine efficacy studies.
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, WEHI-R4, U87-MG) under standard conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2).
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, SCID) aged 6-8 weeks.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension (containing 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the animals for tumor growth.
-
1.2. Orthotopic Breast Cancer Xenograft Model
This protocol is for establishing a more clinically relevant orthotopic model of breast cancer.
-
Cell Preparation: Prepare cancer cells (e.g., MCF-7) as described in the subcutaneous model protocol.
-
Animal Model: Use female immunodeficient mice (e.g., SCID) aged 6-8 weeks. For estrogen-dependent cell lines like MCF-7, supplement drinking water with estrone.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Gently expose the mammary fat pad.
-
Inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the fat pad.
-
Close the incision with surgical clips or sutures.
-
Provide post-operative care, including analgesics, as per institutional guidelines.
-
This compound Preparation and Administration
2.1. Oral Administration (Gavage)
-
Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in 0.9% NaCl. For example, to prepare a 10 mg/mL stock, add 100 mg of this compound to 10 mL of the vehicle and vortex thoroughly to ensure a uniform suspension.
-
Dosage: Doses typically range from 25 to 100 mg/kg body weight.
-
Administration:
-
Weigh the mouse to determine the correct dosing volume.
-
Administer the this compound suspension orally using a gavage needle. The typical volume is 200 µL for a 20-25g mouse.
-
Follow the treatment schedule as per the experimental design (e.g., daily).
-
2.2. Intraperitoneal (IP) Injection
-
Formulation: Dissolve this compound in a suitable solvent. One study reported dissolving this compound in PEG300 for IP injection. The final concentration should be prepared to deliver the desired dose in a volume of 100-200 µL.
-
Dosage: A dose of 1 mg/kg has been used in combination therapy studies.
-
Administration:
-
Weigh the mouse to determine the correct dosing volume.
-
Restrain the mouse appropriately.
-
Insert a 27-gauge needle into the lower right quadrant of the abdomen at a 30-40° angle.
-
Aspirate to ensure the needle is not in an organ or blood vessel.
-
Inject the this compound solution slowly.
-
Assessment of Treatment Efficacy
3.1. Tumor Growth Measurement
-
Frequency: Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculation: Calculate the tumor volume using the formula:
-
Volume (mm³) = (Length x Width²) / 2
-
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Tumor growth inhibition can be calculated at the end of the study.
3.2. Survival Analysis
-
Endpoint: Define the study endpoint based on tumor size (e.g., 1500-2000 mm³), tumor ulceration, or signs of animal distress.
-
Data Analysis: Plot Kaplan-Meier survival curves for each treatment group and analyze for statistical significance using a log-rank test.
3.3. Animal Welfare Monitoring
-
Body Weight: Record the body weight of each mouse 2-3 times per week to monitor for signs of toxicity. A body weight loss of more than 15-20% is a common endpoint criterion.
-
Clinical Observations: Monitor the animals daily for any signs of distress, including changes in posture, activity, grooming, and food/water intake.
Mandatory Visualizations
Caption: this compound's mechanism of action signaling pathway.
Caption: General workflow for a this compound xenograft study.
References
Flow Cytometry Analysis of Cells Treated with Siramesine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siramesine is a σ-2 receptor agonist that has demonstrated potent anti-cancer activity in a variety of cancer cell lines.[1][2] Its mechanism of action is primarily associated with the induction of lysosomal membrane permeabilization (LMP), leading to a cascade of cellular events that culminate in cell death.[2][3] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to this compound treatment. This document provides detailed application notes and protocols for the flow cytometric analysis of key cellular parameters affected by this compound, including lysosomal integrity, reactive oxygen species (ROS) production, apoptosis, and cell viability.
Mechanism of Action of this compound
This compound, as a lysosomotropic agent, accumulates in lysosomes and disrupts their acidic pH gradient.[4] This leads to lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolases into the cytosol. This initial event triggers a cascade of downstream effects, including a significant increase in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, various forms of programmed cell death such as apoptosis and ferroptosis. The induction of cell death by this compound has been shown to be effective in tumor cells that are resistant to traditional apoptosis-inducing therapies.
Caption: this compound-induced cell death signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies analyzing the effects of this compound on various cell lines using flow cytometry.
Table 1: this compound-Induced Lysosomal Membrane Permeabilization (LMP)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % LMP (Loss of Lysotracker Signal) | Reference |
| PC3 | 10, 15, 20 | 4 | Dose-dependent increase | |
| DU145 | Increasing doses | 4 | Dose-dependent increase | |
| LNCaP | Increasing doses | 4 | Dose-dependent increase | |
| U87 | 10 | 4 | 58% | |
| U87 (with 0.5 µM Lapatinib) | 10 | 4 | 93% | |
| HaCaT | 5-40 | 0.25 | Rapid loss of LysoTracker Green retention | |
| U-87MG | 5-40 | 0.25 | Rapid loss of LysoTracker Green retention |
Table 2: this compound-Induced Reactive Oxygen Species (ROS) Production
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in ROS (DHE Staining) | Reference |
| PC3 | 10, 15, 20 | 4 | Up to 40% increase | |
| DU145 | 35, 45 | 4 | ~20% increase | |
| LNCaP | 40, 50 | 4 | ~25-30% increase | |
| A549 (with 0.5 µM Lapatinib) | 10 | 24 | Significant increase | |
| U87 (with 0.5 µM Lapatinib) | 10 | 24 | Significant increase | |
| WEHI-S | 5 | 1-4 | Time-dependent increase | |
| HaCaT | 40 | 0.25 | Significant increase |
Table 3: this compound-Induced Cell Death
| Cell Line | this compound Concentration (µM) | Treatment Time (hours) | Assay | % Cell Death / Apoptosis | Reference | |---|---|---|---|---| | PC3 | 10 | 24 | Trypan Blue | Dose-dependent increase | | | PC3 (with 0.5 µM Lapatinib) | 10 | 24 | Annexin V/7-AAD | Significant increase in apoptosis | | | A549 (with 0.5 µM Lapatinib) | 10 | 24 | Trypan Blue | Synergistic increase | | | U87 (with 0.5 µM Lapatinib) | 10 | 24 | Trypan Blue | Synergistic increase | | | Various | 20-30 | 8 | Annexin V/PI | Significant cell death | | | A549 | 0.5 | 72 | DAPI | ~40% dead cells | |
Experimental Protocols
Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Analysis of Lysosomal Membrane Permeabilization (LMP)
This protocol is for assessing the integrity of the lysosomal membrane using a lysosomotropic dye like LysoTracker. A decrease in fluorescence intensity indicates LMP.
Materials:
-
LysoTracker Deep Red or LysoTracker Green
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 12-well plates at a density of 1.0 x 10^5 cells/mL and allow them to adhere for 24-42 hours.
-
Treatment: Treat cells with the desired concentrations of this compound and appropriate vehicle controls (e.g., DMSO or water) for the specified duration (e.g., 15 minutes to 4 hours).
-
Staining:
-
Prepare a working solution of LysoTracker dye (e.g., 50 nM) in fresh, pre-warmed complete cell culture medium.
-
Remove the treatment medium from the cells.
-
Add the LysoTracker staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
Following incubation, remove the staining solution.
-
Wash the cells once with PBS.
-
Harvest the cells using trypsin or a gentle cell scraper.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Use an appropriate laser and filter set for the chosen LysoTracker dye (e.g., red laser for LysoTracker Deep Red).
-
Collect at least 10,000-20,000 events per sample.
-
Quantify LMP by measuring the decrease in the mean fluorescence intensity of the LysoTracker signal in treated cells compared to control cells.
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol uses Dihydroethidium (DHE) to detect intracellular superoxide levels.
Materials:
-
Dihydroethidium (DHE)
-
PBS
-
Complete cell culture medium
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Treatment times for ROS analysis are typically between 4 to 24 hours.
-
Staining:
-
Prepare a working solution of DHE (e.g., 3.2-10 µM) in serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DHE staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Cell Harvesting: Harvest the cells as described in step 4 of Protocol 1.
-
Flow Cytometry Analysis:
-
Analyze the cells immediately.
-
Excite the dye with a blue laser (488 nm) and collect the emission in the appropriate channel (e.g., PE channel).
-
Collect at least 10,000-20,000 events per sample.
-
An increase in fluorescence intensity indicates an increase in ROS levels.
-
Protocol 3: Apoptosis Assay using Annexin V and 7-AAD Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A typical treatment time for apoptosis analysis is 24 hours.
-
Cell Harvesting:
-
Collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization).
-
Combine the floating and adherent cells for each sample and centrifuge at 670 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and 7-AAD to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells within 1 hour.
-
Use a flow cytometer with appropriate laser lines and filters for FITC and 7-AAD.
-
Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / 7-AAD- : Live cells
-
Annexin V+ / 7-AAD- : Early apoptotic cells
-
Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells
-
Annexin V- / 7-AAD+ : Necrotic cells
-
-
Protocol 4: Cell Viability using Trypan Blue Exclusion
This protocol provides a straightforward method to quantify cell death by assessing plasma membrane integrity.
Materials:
-
Trypan Blue solution (0.4%)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A common treatment duration is 24 hours.
-
Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.
-
Staining:
-
Resuspend the cell pellet in a known volume of PBS.
-
Add an equal volume of 0.4% Trypan Blue solution to the cell suspension and mix gently.
-
Incubate for 1-2 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a bright-field detector or by using the fluorescence properties of Trypan Blue. An increase in fluorescence or the count of blue-positive cells indicates cell death.
-
Alternatively, analyze using an automated cell counter.
-
Quantify the percentage of dead (blue) cells versus live (clear) cells.
-
Conclusion
This compound is a promising anti-cancer agent that induces cell death through a mechanism involving lysosomal disruption and oxidative stress. Flow cytometry provides a powerful and quantitative platform to dissect the complex cellular responses to this compound treatment. The protocols and data presented in these application notes offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and similar lysosomotropic compounds in various cancer models. Careful experimental design, including appropriate controls and time-course analyses, is crucial for obtaining reliable and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lysosomal Destabilizing Drug this compound and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Siramesine solubility in DMSO and aqueous buffers
Welcome to the technical support center for siramesine. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
This compound is readily soluble in Dimethyl Sulfoxide (DMSO). However, the reported solubility can vary slightly between different sources and salt forms of the compound. For optimal results, it is recommended to use newly opened, anhydrous DMSO, as its hygroscopic nature can impact solubility.[1]
Data Presentation: this compound Solubility in DMSO
| Compound Form | Reported Solubility | Source |
| This compound (Free Base) | ≥ 42 mg/mL | LKT Labs[2] |
| This compound hydrochloride | ≥ 42 mg/mL (85.53 mM) | MedChemExpress[1] |
| This compound fumarate salt | 20 mg/mL (clear solution) | Sigma-Aldrich[3] |
Q2: Is this compound soluble in aqueous buffers like PBS?
This compound, particularly in its free base form, has low solubility in aqueous buffers. The hydrochloride salt of this compound shows pH-dependent behavior in aqueous environments. At a lower pH of 3.4, the anhydrate and monohydrate salt forms have similar dissolution profiles.[4] However, at a more neutral pH of 6.4, both forms can generate supersaturated solutions. It is important to note that with the anhydrate form, the free base may precipitate out of the solution over time.
For most cell-based assays, the standard procedure is to first dissolve this compound in pure DMSO to create a concentrated stock solution, which is then serially diluted into the aqueous culture medium.
Q3: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the sigma-2 (σ2) receptor, with a subnanomolar affinity (IC50 = 0.12 nM) and over 100-fold selectivity compared to the sigma-1 (σ1) receptor. Its activation of the σ2 receptor triggers multiple signaling pathways that lead to cell death in cancer cells. Key mechanisms include the destabilization of mitochondria, induction of oxidative stress, and, in some contexts, lysosomal membrane permeabilization.
Visualization: this compound Signaling Pathway
Caption: this compound activates the σ2 receptor, initiating multiple cell death pathways.
Troubleshooting Guides & Experimental Protocols
Issue 1: My this compound is not dissolving completely or is precipitating out of solution.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot.
Troubleshooting Steps:
-
Check Your DMSO Quality : Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of compounds. Always use fresh, high-purity, anhydrous DMSO stored in a desiccator.
-
Use Gentle Heating and Sonication : If precipitation or phase separation occurs during preparation, gentle warming of the solution (e.g., in a 37°C water bath) and/or sonication can help facilitate dissolution.
-
Verify the Salt Form : The anhydrate and monohydrate forms of this compound hydrochloride behave differently in aqueous media. The anhydrate form is more prone to precipitating as the free base at near-neutral pH.
-
Avoid High Concentrations in Aqueous Buffers : Do not attempt to dissolve this compound directly into aqueous buffers at high concentrations. Always prepare a high-concentration stock in 100% DMSO first.
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Use
This protocol details the standard method for preparing a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Methodology:
-
Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution : Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Mixing : Vortex the solution thoroughly until all the powder is completely dissolved. If needed, use brief sonication or gentle warming to aid dissolution.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.
-
Application : When treating cells, dilute the stock solution directly into the culture medium to the final working concentration. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your specific cell line (typically ≤0.5%, though some studies report using up to 2%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization: Experimental Workflow for In Vitro Solution Prep
Caption: Standard workflow for preparing this compound solutions for cell culture assays.
Protocol 2: Preparation of this compound Formulation for In Vivo Use
Due to its poor aqueous solubility, this compound requires a specific vehicle formulation for in vivo administration. The following protocols yield a clear solution suitable for injection.
Data Presentation: In Vivo Formulation Protocols
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Solubility | Source |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL | MedChemExpress |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL | MedChemExpress |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL | MedChemExpress |
Methodology (for Protocol 1):
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, begin with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix. The result should be a clear solution.
References
Technical Support Center: Optimizing Siramesine Concentration for Cell Viability Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using Siramesine for cell viability experiments. It provides answers to frequently asked questions, troubleshooting guidance for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
This compound (also known as Lu 28-179) is a potent sigma-2 (σ2) receptor agonist with high selectivity over the sigma-1 (σ1) receptor.[1][2] It is also classified as a functional inhibitor of acid sphingomyelinase (FIASMA), which leads to the destabilization of lysosomes.[3] Its mechanism for inducing cell death is complex and can be cell-type dependent, but generally involves one or more of the following pathways:
-
Lysosomal Membrane Permeabilization (LMP): this compound can act as a lysosomotropic detergent, accumulating in lysosomes and causing a rise in lysosomal pH.[4] This leads to lysosomal leakage, releasing cathepsins into the cytosol, which can trigger cell death.[5]
-
Mitochondrial Destabilization: In some cell lines, this compound can cause a rapid loss of mitochondrial membrane potential, release of cytochrome c, and an increase in reactive oxygen species (ROS), leading to apoptosis.
-
Oxidative Stress: The induction of cell death by this compound is often associated with increased levels of reactive oxygen species and lipid peroxidation. The lipid antioxidant α-tocopherol has been shown to protect cells from this compound-induced death.
-
Caspase Activation: The role of caspases in this compound-induced cell death appears to be cell-line specific. Some studies report caspase-independent cell death, while others observe caspase activation.
Q2: What is a typical concentration range for this compound in cell viability assays?
The effective concentration of this compound varies significantly depending on the cell line and incubation time. A dose-response experiment is crucial to determine the optimal concentration for your specific model. Based on published data, a broad range to start with is 1 µM to 50 µM.
-
For many cancer cell lines, significant cell death is observed in the 20–30 μM range within 8 hours.
-
In some glioblastoma cell lines, IC50 values after 48 hours were found to be between 7 µM and 10 µM.
-
In prostate cancer cell lines, the LC50 was reported to be between 20 µM and 40 µM.
Q3: Which cell viability assay is most appropriate for this compound?
The choice of assay depends on the specific aspect of cell health you want to measure. It is often recommended to use more than one assay to confirm results.
-
Metabolic Assays (e.g., MTT, Resazurin): These are common and measure the metabolic activity of the cell population. They are useful for determining IC50 values. A detailed protocol for optimizing these assays is recommended.
-
Cytotoxicity Assays (e.g., LDH Release): These assays measure the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, providing a direct measure of cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase Activity): These are used to determine the mode of cell death. Annexin V/PI staining can distinguish between live, apoptotic, and necrotic cells, while caspase activity assays measure the activation of key apoptotic enzymes.
-
Lysosomal Integrity Assays (e.g., LysoTracker staining): Given this compound's effect on lysosomes, assays that measure lysosomal membrane permeabilization (LMP) by observing the loss of fluorescence from dyes like LysoTracker can provide mechanistic insight.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my assay.
-
Possible Cause: Inconsistent cell seeding, "edge effects" in the plate, or incomplete mixing of this compound.
-
Troubleshooting Steps:
-
Ensure you have a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique.
-
Minimize edge effects by not using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
Vortex your this compound stock solution before preparing dilutions. When adding the drug to wells, ensure it is mixed thoroughly with the culture medium.
-
Issue 2: My cells are not dying, even at high this compound concentrations.
-
Possible Cause: The cell line may be resistant, the incubation time could be too short, or the this compound may have degraded.
-
Troubleshooting Steps:
-
Check Cell Line Sensitivity: Review the literature to see if your cell line is known to be resistant. Consider using a positive control cell line known to be sensitive, such as MCF-7 or U87-MG.
-
Extend Incubation Time: At concentrations below 15 µM, this compound may take 48 hours or longer to induce cell death.
-
Use Fresh Drug: this compound should be dissolved in a suitable solvent like DMSO to make a concentrated stock solution, which is then diluted in culture medium for experiments. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Issue 3: I see conflicting results between different viability assays.
-
Possible Cause: this compound may interfere with certain assay reagents, or the assays are measuring different biological endpoints that occur on different timescales.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: To test for chemical interference, add this compound to culture medium in a well without cells and perform the assay. This can identify false signals caused by a direct reaction between this compound and the assay dye (e.g., MTT).
-
Use Orthogonal Methods: Confirm results using a different type of assay. For example, if an MTT (metabolic) assay shows decreased viability, confirm this with an LDH (membrane integrity) assay or direct cell counting with a trypan blue exclusion assay.
-
Consider the Timeline: Lysosomal permeabilization may occur within hours, while widespread loss of membrane integrity might take longer. Perform a time-course experiment to understand the sequence of events.
-
Data Presentation
Table 1: Example this compound Concentrations and Effects on Various Cell Lines
| Cell Line | Cell Type | Concentration Range / IC50 | Incubation Time | Observed Effects |
| WEHI-S | Murine Fibrosarcoma | IC50 ≈ 5 µM | 24 hours | Caspase-independent, apoptosis-like cell death. |
| MCF-7 | Human Breast Cancer | IC50 ≈ 8 µM | 24 hours | Caspase-independent death, lysosomal leakage. |
| U87-MG | Human Glioblastoma | >20 µM (rapid death) | 4-8 hours | Loss of mitochondrial membrane potential. |
| HaCaT | Human Keratinocyte | >20 µM (rapid death) | 8 hours | Caspase activation, mitochondrial destabilization. |
| PC3 | Human Prostate Cancer | LC50 ≈ 20 µM | 24 hours | Increased ROS, lysosomal membrane permeabilization. |
| U251-MG | Human Glioblastoma | IC50 ≈ 9.7 µM | 48 hours | Inhibition of STAT3 signaling. |
Note: These values are derived from specific studies and should be used as a guideline. It is essential to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol: Determining the IC50 of this compound via Resazurin Reduction Assay
This protocol provides a framework for a dose-response experiment. Optimization of cell seeding density and assay incubation time is recommended for each cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Create a single-cell suspension and count the cells.
-
Seed cells into a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 20 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock in complete culture medium to achieve final concentrations for your dose-response curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare 2X concentrations of these.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug dose) and a "no treatment" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control solution to each well.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in sterile PBS or culture medium.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined to ensure the signal is within the linear range of the plate reader.
-
Measure fluorescence (typically ~560 nm excitation / ~590 nm emission) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of "media only" (no cells) blank wells from all experimental wells.
-
Calculate percent viability for each concentration: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.
-
Use a suitable software (e.g., GraphPad Prism) to plot the percent viability against the log of this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's multi-faceted mechanism inducing cell death.
Caption: Experimental workflow for IC50 determination.
References
- 1. This compound triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transformation-associated changes in sphingolipid metabolism sensitize cells to lysosomal cell death induced by inhibitors of acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
How to prevent Siramesine precipitation in cell culture media
Welcome to the technical support center for Siramesine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a potent and selective sigma-2 (σ2) receptor agonist.[1][2][3] In cell culture, it is widely used to study the role of σ2 receptors in various cellular processes, including cell death, proliferation, and lysosomal function.[1][4] It has shown anti-proliferative and cytotoxic effects in several cancer cell lines, making it a compound of interest in cancer research.
Q2: What are the common solvents for dissolving this compound?
This compound is a hydrophobic molecule with low aqueous solubility. The recommended and most commonly used solvent for preparing stock solutions for cell culture is Dimethyl Sulfoxide (DMSO).
Q3: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the cause?
Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound. This typically occurs due to "solvent shock," where the compound, highly soluble in the DMSO stock, rapidly becomes insoluble when diluted into the aqueous environment of the cell culture medium.
Q4: Can the final concentration of DMSO in the culture medium affect my cells?
Yes, high concentrations of DMSO can be toxic to cells. It is a general recommendation to keep the final DMSO concentration in the cell culture medium at or below 0.5%, and ideally below 0.1% for sensitive cell lines. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
Q5: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Published studies have used a wide range of concentrations, from 5 µM to 50 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of this compound precipitation during its addition to cell culture media.
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial or stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Precipitation Observed After Incubation
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Components in the media, particularly proteins in Fetal Bovine Serum (FBS), can sometimes interact with small molecules, leading to precipitation over time. | Test the solubility of this compound in serum-free versus serum-containing media to determine if serum is a contributing factor. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Compound Degradation | Over time, the compound may degrade into less soluble byproducts. | Prepare fresh working solutions for each experiment and avoid storing diluted solutions for extended periods. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its use in cell culture.
| Parameter | Value | Notes | Source |
| Molecular Weight | 454.58 g/mol (Free Base) | - | |
| 570.65 g/mol (Fumarate Salt) | - | ||
| Solubility in DMSO | 20 mg/mL | Clear solution | |
| ≥ 42 mg/mL | Hygroscopic DMSO can impact solubility; use newly opened DMSO. | ||
| Recommended Stock Solution Concentration in DMSO | 20 mM | - | |
| Typical Working Concentration Range | 5 µM - 50 µM | Cell line and endpoint dependent. | |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% - 0.5% | Cell line dependent. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (e.g., fumarate salt, MW: 570.65 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh 5.71 mg of this compound fumarate salt powder.
-
Dissolution: Add the weighed this compound powder to a sterile, amber microcentrifuge tube. Add 500 µL of sterile DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution and Application to Cells
Materials:
-
20 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate vessels
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended):
-
To prepare a 10 µM final concentration in 10 mL of media, first, create an intermediate dilution.
-
Add 1 µL of the 20 mM stock solution to 99 µL of pre-warmed complete cell culture medium to make a 200 µM intermediate solution. Mix gently by pipetting.
-
-
Prepare Final Working Solution:
-
Add 500 µL of the 200 µM intermediate solution to 9.5 mL of pre-warmed complete cell culture medium.
-
Alternatively, for a more direct approach that carries a higher risk of precipitation, add the stock solution dropwise to the pre-warmed media while gently swirling the vessel.
-
-
Final DMSO Concentration Check: The final DMSO concentration in this example is 0.05%, which is well within the recommended safe limits.
-
Treat Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired final concentration of this compound.
-
Vehicle Control: In parallel, treat a set of cells with medium containing the same final concentration of DMSO (0.05% in this case) but without this compound.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Recommended workflow for preparing this compound solutions for cell culture.
References
- 1. Acute effects of the sigma-2 receptor agonist this compound on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fumarate salt ≥98% (HPLC) | 163630-79-3 [sigmaaldrich.com]
- 3. This compound Fumarate | sigma receptor agonist | CAS# 163630-79-3 | InvivoChem [invivochem.com]
- 4. This compound triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Siramesine Treatment for Maximal Cytotoxic Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Siramesine. The information is designed to help refine treatment duration and other experimental parameters to achieve the maximal cytotoxic effect in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell death?
This compound is a lysosomotropic agent that induces a caspase-independent form of programmed cell death.[1][2] Its primary mechanism involves the destabilization of lysosomes, leading to lysosomal membrane permeabilization (LMP).[3][4][5] This is often followed by an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent cell death. Some studies also suggest that at higher concentrations, this compound can directly destabilize mitochondria.
Q2: How long should I treat my cells with this compound to observe a cytotoxic effect?
The optimal treatment duration for this compound-induced cytotoxicity is cell-line dependent and concentration-dependent. Significant cell death in various cancer cell lines, including breast, lung, glioblastoma, and prostate cancer, has been observed after 24 hours of treatment. However, earlier events like lysosomal membrane permeabilization (LMP) can be detected much sooner. For instance, in PC3 prostate cancer cells, LMP was measured as early as 15 minutes to 4 hours after treatment with 10 µM this compound. It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal endpoint for your specific cell line and experimental goals.
Q3: What is the typical concentration range for this compound treatment?
The effective concentration of this compound varies significantly between different cancer cell lines. IC50 values (the concentration that inhibits 50% of cell viability) have been reported in the range of 1.8 µM to 40 µM in various cell lines after 21 to 48 hours of treatment. For example, in glioblastoma cell lines U87-MG, U251-MG, and T98G, the IC50 values after 48 hours were 8.875 µM, 9.654 µM, and 7.236 µM, respectively. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: Can this compound's cytotoxic effect be enhanced with other drugs?
Yes, synergistic effects have been observed when this compound is combined with other anti-cancer agents. For example, combination with the tyrosine kinase inhibitor lapatinib has been shown to significantly increase cell death in prostate and breast cancer cells. This combination enhances LMP, ROS production, and mitochondrial dysfunction. Similarly, this compound can sensitize glioblastoma cells to the chemotherapeutic agent temozolomide (TMZ).
Q5: Are there known resistance mechanisms to this compound?
While this compound is effective in many therapy-resistant cancer cells, some factors can influence its efficacy. The expression of the anti-apoptotic protein Bcl-2 does not appear to protect cells from this compound-induced death. However, lipid antioxidants like α-tocopherol can reduce its cytotoxic effects by mitigating the increase in reactive oxygen species (ROS). Additionally, some studies suggest that this compound induces a cytoprotective accumulation of autophagosomes, and inhibiting autophagy could further sensitize cancer cells to this compound.
Troubleshooting Guides
Problem 1: I am not observing significant cell death with this compound treatment.
-
Solution 1: Optimize Concentration. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the IC50 for your specific cell line.
-
Solution 2: Extend Treatment Duration. Increase the incubation time. While some effects are rapid, significant cell death is often observed at 24 hours or later. Consider time points up to 48 or 72 hours.
-
Solution 3: Verify this compound Activity. Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Solution 4: Consider Cell Line Sensitivity. Different cell lines exhibit varying sensitivity to this compound. You may need to use a higher concentration for less sensitive lines.
-
Solution 5: Assess Earlier Mechanistic Events. If cell death is not apparent, check for upstream events like increased ROS production or LMP at earlier time points (e.g., 1-6 hours) to confirm the drug is active in your system.
Problem 2: I am seeing high variability in my cytotoxicity assays.
-
Solution 1: Ensure Homogeneous Cell Seeding. Inconsistent cell numbers across wells can lead to variability. Ensure a single-cell suspension and proper mixing before plating.
-
Solution 2: Use a Consistent Treatment Protocol. Standardize all steps of the experiment, including drug preparation, incubation times, and assay procedures.
-
Solution 3: Check for Edge Effects in Plates. Cells in the outer wells of a microplate can behave differently due to evaporation. Consider not using the outermost wells for data collection or ensure proper humidification during incubation.
-
Solution 4: Choose the Appropriate Cytotoxicity Assay. Different assays measure different aspects of cell death (e.g., membrane integrity, metabolic activity). Select an assay that aligns with the expected mechanism of this compound (e.g., LDH release for membrane permeabilization, or a live/dead stain).
Problem 3: My results are inconsistent with published data.
-
Solution 1: Review Experimental Details. Carefully compare your protocol with the published methodology, paying close attention to cell line origin and passage number, media and serum formulations, this compound supplier and purity, and the specific assays used.
-
Solution 2: Calibrate Equipment. Ensure that all equipment, such as pipettes, incubators, and plate readers, are properly calibrated and functioning correctly.
-
Solution 3: Consider the Cellular Context. The metabolic state and confluency of your cells can impact their response to treatment. Standardize cell plating density and allow cells to adhere and resume normal growth before adding this compound.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| WEHI-S | Murine Fibrosarcoma | 21 | 1.8 | |
| MCF-7 | Human Breast Cancer | 45 | 10.5 | |
| PC3 | Human Prostate Cancer | 24 | ~10 | |
| DU145 | Human Prostate Cancer | 24 | 35 | |
| LNCaP | Human Prostate Cancer | 24 | 40 | |
| U87-MG | Human Glioblastoma | 48 | 8.875 | |
| U251-MG | Human Glioblastoma | 48 | 9.654 | |
| T98G | Human Glioblastoma | 48 | 7.236 |
Table 2: Effect of this compound on Lysosomal Membrane Permeabilization (LMP) and Reactive Oxygen Species (ROS)
| Cell Line | Treatment | Duration | Endpoint Measured | Result | Reference |
| PC3 | 10 µM this compound | 15 min - 4 h | LMP (LysoTracker loss) | Time-dependent increase in LMP | |
| PC3 | 10-20 µM this compound | 4 h | ROS (DHE staining) | Up to 40% increase in ROS | |
| LNCaP | 10-40 µM this compound | 4 h | ROS (DHE staining) | Dose-dependent increase, up to 55% | |
| DU145 | 35-45 µM this compound | 4 h | ROS (DHE staining) | ~20% increase in ROS | |
| U87 | 10 µM this compound | 4 h | LMP (LysoTracker loss) | 58% LMP | |
| U87 | 10 µM this compound + 0.5 µM Lapatinib | 4 h | LMP (LysoTracker loss) | 93% LMP |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 24,000 cells/cm² and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Lysosomal Membrane Permeabilization (LMP) Assay (LysoTracker Staining)
-
Seed cells in a suitable format for flow cytometry or fluorescence microscopy.
-
Treat cells with this compound for the desired duration (e.g., 15 minutes to 4 hours).
-
In the last 15-30 minutes of treatment, add LysoTracker Red (e.g., 50 nM) to the culture medium.
-
Harvest the cells (if using flow cytometry) and wash with PBS.
-
Analyze the cells by flow cytometry. A decrease in LysoTracker fluorescence indicates LMP.
-
Alternatively, visualize the cells using a fluorescence microscope. A diffuse cytoplasmic signal instead of punctate lysosomal staining indicates LMP.
3. Reactive Oxygen Species (ROS) Assay (DHE Staining)
-
Seed cells and treat with this compound for the desired duration (e.g., 4 hours).
-
In the last 30 minutes of treatment, add Dihydroethidium (DHE) (e.g., 3.2 µM) to the culture medium.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the cells by flow cytometry. An increase in fluorescence indicates an increase in superoxide levels.
Mandatory Visualizations
Caption: this compound's primary signaling pathway leading to cell death.
Caption: A typical experimental workflow for assessing this compound cytotoxicity.
Caption: A logical workflow for troubleshooting failed this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effective tumor cell death by sigma-2 receptor ligand this compound involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent this compound through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors [mdpi.com]
- 4. Lysosomal Destabilizing Drug this compound and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Siramesine-Induced Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with siramesine-induced toxicity in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Lu 28-179) is a potent σ-2 receptor agonist.[1] Its cytotoxic effects are primarily initiated through the destabilization of lysosomal and mitochondrial membranes. This leads to a cascade of events including lysosomal leakage, the release of cathepsins, generation of reactive oxygen species (ROS), and ultimately, cell death, which can be caspase-dependent or independent.[1][2][3][4]
Q2: Is this compound selectively toxic to cancer cells over non-cancerous cells?
This compound has demonstrated higher toxicity in many cancer cell lines compared to non-cancerous cells. For instance, the IC50 values for glioblastoma cell lines are significantly lower than those for normal glial cells, hippocampal neurons, and other non-cancerous cell lines, indicating a therapeutic window. However, at higher concentrations, this compound can induce significant cell death in various immortalized and non-cancerous cell lines.
Q3: What are the key signaling pathways involved in this compound-induced cell death?
The primary pathway involves this compound's accumulation in lysosomes, leading to lysosomal membrane permeabilization (LMP). This releases cathepsins into the cytosol, triggering downstream events. Concurrently, this compound acts on mitochondria, causing a loss of mitochondrial membrane potential (MMP), cytochrome c release in some cases, and a surge in reactive oxygen species (ROS). This oxidative stress further damages cellular components and contributes to cell death. Some studies also indicate an induction of autophagy as a cellular response.
Q4: Can the cytotoxic effects of this compound on non-cancerous cells be mitigated?
Yes, the cytotoxic effects of this compound, particularly those mediated by oxidative stress, can be significantly reduced by co-treatment with lipophilic antioxidants such as α-tocopherol (a form of Vitamin E). However, hydrophilic antioxidants like N-acetyl-cysteine have been shown to be less effective.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Question: My replicate wells in cytotoxicity assays (e.g., MTT, LDH) show high variability after this compound treatment. What are the common causes and how can I troubleshoot this?
Answer: High variability is a common issue in cell-based assays. Here are the primary causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a homogenous single-cell suspension before plating.- Mix the cell suspension gently between pipetting steps.- Use a calibrated multichannel pipette and ensure consistent technique.- Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling. |
| Edge Effects | - Avoid using the outer wells of the 96-well plate for experimental samples.- Fill the perimeter wells with sterile PBS or media to maintain humidity and minimize evaporation in the inner wells. |
| Pipetting Errors | - Calibrate all pipettes regularly.- Use fresh pipette tips for each reagent and replicate.- Ensure complete mixing of this compound and assay reagents in the wells without introducing bubbles. |
| Compound Precipitation | - Visually inspect the wells under a microscope for any signs of this compound precipitation, especially at higher concentrations.- If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). |
| Incomplete Reagent Solubilization (MTT Assay) | - Ensure the formazan crystals are completely dissolved by the solubilization buffer.- After adding the buffer, place the plate on an orbital shaker for at least 15 minutes.- Visually confirm dissolution before reading the absorbance. |
| Presence of Bubbles | - Be careful during pipetting to avoid creating bubbles.- Before reading the plate, inspect each well and remove any bubbles with a sterile pipette tip or a small gauge needle. |
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
Question: I am not observing the expected level of cytotoxicity in my non-cancerous cell line after this compound treatment. What could be the issue?
Answer: Several factors could contribute to lower-than-expected cytotoxicity. Consider the following:
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | - Non-cancerous cell lines can be inherently more resistant to this compound than cancer cell lines. Refer to the IC50 data (Table 1) to ensure you are using an appropriate concentration range.- Confirm the identity and health of your cell line. |
| Sub-optimal this compound Concentration | - Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal cytotoxic range for your specific cell line. |
| Incorrect Incubation Time | - this compound-induced cell death is time-dependent. Ensure the incubation period is sufficient (e.g., 24, 48, or 72 hours) to observe a cytotoxic effect. |
| High Cell Density | - A high cell density can sometimes mask cytotoxic effects. Optimize the cell seeding density for your specific cell line and assay duration. |
| Degradation of this compound | - Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various non-cancerous and cancerous cell lines.
Table 1: IC50 Values of this compound in Non-Cancerous and Cancerous Cell Lines (48h Treatment)
| Cell Line | Cell Type | Origin | IC50 (µM) | Citation |
| Non-Cancerous | ||||
| HA1800 | Normal Glial Cells | Human | > 100 | |
| HT22 | Hippocampal Neurons | Mouse | 12.55 | |
| HEK293T | Embryonic Kidney Epithelial | Human | 19.05 | |
| Cancerous | ||||
| U87-MG | Glioblastoma | Human | 8.875 | |
| U251-MG | Glioblastoma | Human | 9.654 | |
| T98G | Glioblastoma | Human | 7.236 | |
| SH-SY5Y | Neuroblastoma | Human | 22.79 |
Table 2: LC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Cell Type | Origin | LC50 (µM) | Citation |
| PC3 | Prostate Cancer | Human | 20 | |
| DU145 | Prostate Cancer | Human | 35 | |
| LNCaP | Prostate Cancer | Human | 40 |
Signaling Pathways and Experimental Workflows
References
- 1. This compound induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective tumor cell death by sigma-2 receptor ligand this compound involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Siramesine radioligand binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Siramesine radioligand binding assays and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound (also known as Lu 28-179) is a highly selective sigma-2 (σ2) receptor agonist.[1] It was initially developed for treating anxiety and depression but has since been identified as a potent anti-cancer agent due to its ability to induce cell death in tumor cells.[2][3] this compound binds to σ2 receptors with subnanomolar affinity and has a significantly lower affinity for sigma-1 (σ1) receptors, making it a valuable tool for studying the σ2 receptor.[1][4]
Q2: What is a radioligand binding assay and why is it used for this compound?
A radioligand binding assay is a powerful technique used to measure the interaction between a molecule (ligand) and its target receptor. The assay uses a ligand that has been labeled with a radioactive isotope. For this compound, these assays are crucial for determining its binding affinity (Kd or Ki) to the σ2 receptor and for screening other compounds that might compete for the same binding site. The high sensitivity of this method allows for precise quantification of drug-receptor interactions.
Q3: What is considered a good signal-to-noise ratio in a radioligand binding assay?
The signal-to-noise ratio is typically assessed by comparing specific binding to non-specific binding (NSB). An ideal assay should have non-specific binding that is less than 50% of the total binding. A ratio of total binding to non-specific binding of at least 3:1 is considered acceptable, while a ratio of 5:1 or higher is excellent. High non-specific binding can obscure the specific signal, leading to inaccurate measurements of receptor affinity and density.
Q4: What are the primary causes of a poor signal-to-noise ratio?
A poor signal-to-noise ratio can stem from two main issues: high non-specific binding and/or low specific binding.
Common causes of high non-specific binding include:
-
Radioligand Issues: Using too high a concentration of the radioligand, radiochemical impurities, or high hydrophobicity of the ligand can increase binding to non-receptor components.
-
Assay Components: The radioligand can bind to filters, assay plates, and other proteins in the membrane preparation.
-
Suboptimal Conditions: Inadequate washing, incorrect buffer composition (pH, ionic strength), or inappropriate blocking agents can all contribute to high background.
Common causes of low specific binding include:
-
Low Receptor Density: The tissue or cell preparation may have a low number of σ2 receptors.
-
Inactive Reagents: The radioligand or the receptor preparation may have degraded due to improper storage or handling.
-
Non-Equilibrium Conditions: Incubation times that are too short may not allow the binding reaction to reach equilibrium.
Troubleshooting Guide: Improving Signal-to-Noise
This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound radioligand binding assays.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a radioligand concentration at or below the dissociation constant (Kd). This minimizes binding to low-affinity, non-specific sites. |
| Hydrophobic interactions with assay materials. | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in buffers. Use polypropylene tubes to reduce binding to plastic surfaces. | |
| Radioligand binding to filters. | Pre-soak glass fiber filters (e.g., Whatman GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to block charged sites. | |
| Insufficient blocking of non-target sites. | Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer (e.g., 0.1-1%). | |
| Inadequate washing. | Increase the number of wash steps (e.g., from 3 to 5) and use ice-cold wash buffer to minimize dissociation of the specific ligand-receptor complex while removing unbound radioligand. | |
| Inappropriate amount of membrane protein. | Titrate the amount of membrane protein used. A typical range is 100-500 µg per well, but this should be optimized for your specific system. | |
| Low Specific Binding Signal | Low density of σ2 receptors in the preparation. | Use a tissue known to have high σ2 receptor expression, such as rat liver or certain tumor cell lines (e.g., MCF-7). Ensure membrane preparation is performed correctly to maximize receptor yield. |
| Incubation time is too short to reach equilibrium. | Perform a time-course experiment (association kinetics) to determine the optimal incubation time required to reach a steady state. | |
| Degraded radioligand or receptor preparation. | Use a fresh aliquot of radioligand and ensure its radiochemical purity is high (>90%). Prepare fresh membrane homogenates and store them properly at -80°C. | |
| Suboptimal assay buffer conditions. | Optimize the pH and ionic strength of the assay buffer. A common starting point is 50 mM Tris-HCl at pH 7.4 or 8.0. | |
| High Variability Between Replicates | Inconsistent filtration and washing. | Use a vacuum filtration manifold or cell harvester to ensure rapid and uniform filtration and washing for all samples. Ensure there is a good seal for all wells. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of all components. | |
| Membrane homogenate is not uniform. | Vortex the membrane preparation gently before aliquoting into the assay wells to ensure a homogenous suspension. |
Quantitative Data Summary
The following tables provide reference values for this compound binding and typical assay parameters.
Table 1: Binding Affinities of this compound and Other Sigma Ligands
| Compound | Receptor Subtype | Binding Affinity (Ki or IC50) | Notes |
| This compound | σ2 | 0.12 nM (Ki) | Highly selective for σ2 over σ1. |
| σ1 | 17 nM (Ki) | ~140-fold lower affinity for σ1 compared to σ2. | |
| (+)-Pentazocine | σ1 | ~3 nM | Often used to mask σ1 sites in σ2 binding assays. |
| σ2 | >1,000 nM | Very low affinity for σ2. | |
| 1,3-Di-o-tolylguanidine (DTG) | σ1 / σ2 | Equipotent | Binds to both σ1 and σ2 receptors. |
| Haloperidol | σ1 | 2.2 - 4.6 nM (Ki) | High affinity for σ1. |
| σ2 | ~8.9x lower affinity than σ1 | Also used to define non-specific binding. |
Table 2: Typical Experimental Parameters for a Filtration-Based Assay
| Parameter | Typical Range / Value | Rationale |
| Receptor Source | Rat liver or tumor cell membranes | High density of σ2 receptors. |
| Membrane Protein | 50 - 300 µ g/well | Should be optimized to ensure that less than 10% of the radioligand is bound. |
| Radioligand | [³H]DTG or other suitable σ2 ligand | DTG is common but requires masking of σ1 sites. |
| Radioligand Conc. | At or below Kd | Minimizes NSB. |
| σ1 Masking Agent | 100 nM (+)-Pentazocine | Saturates σ1 receptors to ensure radioligand binding to σ2 sites is measured. |
| Non-Specific Binding | 10 µM Haloperidol | A high concentration of an unlabeled ligand to displace all specific binding. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 - 8.0 | Maintains physiological conditions. |
| Incubation Time | 60 - 90 minutes | Should be determined by kinetic experiments to ensure equilibrium is reached. |
| Incubation Temp. | Room Temperature (25°C) or 30°C | Temperature should be kept constant. |
| Filtration | GF/B or GF/C filters pre-soaked in 0.3-0.5% PEI | Rapidly separates bound from free radioligand. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl | Cold buffer slows dissociation during washing. |
Experimental Protocols
Protocol: Standard Filtration Radioligand Binding Assay
This protocol outlines the general steps for a competitive binding experiment to determine the affinity (Ki) of a test compound for the σ2 receptor.
1. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Membrane Preparation: Homogenize rat liver tissue in 20 volumes of cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at 20,000 x g to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
-
Radioligand Stock: Prepare a concentrated stock of the radioligand (e.g., [³H]DTG).
-
Unlabeled Ligands: Prepare stock solutions of the test compound, a ligand for defining non-specific binding (e.g., 10 µM Haloperidol), and a σ1 masking agent (e.g., 100 nM (+)-pentazocine).
2. Assay Setup (96-well plate format)
-
The final assay volume is typically 250 µL.
-
Total Binding Wells: Add assay buffer, σ1 masking agent, radioligand, and membrane homogenate.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, σ1 masking agent, radioligand, a saturating concentration of an unlabeled competitor (e.g., Haloperidol), and membrane homogenate.
-
Test Compound Wells: Add assay buffer, σ1 masking agent, radioligand, serial dilutions of the test compound, and membrane homogenate.
3. Incubation
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation may be used.
4. Filtration
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a vacuum manifold or cell harvester.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
5. Counting
-
Dry the filter plate (e.g., 30 minutes at 50°C).
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
6. Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the NSB wells from the total CPM.
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Determine IC50: Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: Relationship between Total, Specific, and Non-Specific Binding.
Caption: General workflow for a radioligand binding filtration assay.
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. The Sigma-2 Receptor Selective Agonist this compound (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Siramesine in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming acquired resistance to the lysosomotropic agent Siramesine in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a σ-2 receptor ligand that functions as a lysosomotropic agent.[1][2] It accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH and destabilization of the lysosomal membrane.[1][3] This results in lysosomal membrane permeabilization (LMP), the release of cathepsins and other hydrolases into the cytosol, and the induction of reactive oxygen species (ROS).[2] Ultimately, this cascade of events leads to a caspase-independent form of programmed cell death.
Q2: We are observing a decrease in the cytotoxic efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
While specific mechanisms of acquired resistance to this compound are not yet extensively documented, based on its mechanism of action and resistance patterns to other lysosomotropic drugs, several possibilities can be hypothesized:
-
Altered Lysosomal pH Gradient: Resistant cells may develop mechanisms to counteract the pH-disrupting effects of this compound, such as upregulating the vacuolar H+-ATPase (V-ATPase) to maintain a more acidic lysosomal lumen.
-
Increased Lysosomal Stability and Biogenesis: Cancer cells can adapt to lysosomal stress by reinforcing the lysosomal membrane or by increasing the number of lysosomes, thereby diluting the effect of this compound.
-
Changes in Sphingolipid Metabolism: Since this compound's efficacy is linked to the metabolism of sphingolipids, alterations in the expression or activity of enzymes like acid sphingomyelinase (ASM) could confer resistance. Dysregulation of the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a known drug resistance mechanism.
-
Upregulation of Cytoprotective Autophagy: this compound induces a cytoprotective autophagic response. Resistant cells may have a more robust autophagic flux, allowing them to clear damaged lysosomes and mitigate the cytotoxic effects of this compound.
-
Enhanced Antioxidant Capacity: Given that this compound induces oxidative stress, resistant cells might upregulate their antioxidant defense mechanisms to neutralize reactive oxygen species.
-
Upregulation of Anti-Apoptotic Proteins: Although this compound induces caspase-independent cell death, the upregulation of general anti-apoptotic proteins from families like Bcl-2 or IAPs cannot be entirely ruled out as a contributing factor to a resistant phenotype.
Q3: How can we experimentally confirm if our cell line has developed resistance to this compound?
The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Gradual decrease in this compound-induced cell death. | Development of acquired resistance. | 1. Perform a dose-response curve to determine the IC50 value and compare it to the parental cell line. 2. Investigate potential resistance mechanisms (see FAQs). |
| Reduced Lysosomal Membrane Permeabilization (LMP) upon this compound treatment in long-term cultures. | Altered lysosomal stability or pH. | 1. Assess lysosomal pH using a fluorescent probe like LysoTracker. 2. Quantify LMP using the galectin puncta assay or by measuring the release of lysosomal enzymes into the cytosol. |
| Decreased levels of Reactive Oxygen Species (ROS) after this compound treatment compared to initial experiments. | Enhanced antioxidant capacity in resistant cells. | 1. Measure intracellular ROS levels using probes like DCFDA or DHE. 2. Analyze the expression of key antioxidant enzymes (e.g., SOD, catalase, glutathione peroxidase) by western blot or qPCR. |
| Increased autophagy observed in this compound-treated cells, but minimal cell death. | Upregulation of cytoprotective autophagy. | 1. Inhibit autophagy using pharmacological inhibitors (e.g., chloroquine, 3-methyladenine) or genetic approaches (e.g., siRNA against ATG5 or ATG7) in combination with this compound. 2. Monitor autophagic flux by measuring LC3-II turnover and p62 degradation. |
| This compound is ineffective, and cells show altered lipid droplet formation. | Dysregulation of sphingolipid metabolism. | 1. Analyze the expression and activity of key enzymes in sphingolipid metabolism (e.g., ASM, SPHK1). 2. Consider combination therapies with inhibitors of pro-survival sphingolipid pathways. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| WEHI-S | Murine Fibrosarcoma | 1.8 | 45 hours |
| MCF-7 | Human Breast Adenocarcinoma | 7.5 | 45 hours |
| PC3 | Human Prostate Adenocarcinoma | 20 | Not Specified |
| DU145 | Human Prostate Carcinoma | 35 | Not Specified |
| LNCaP | Human Prostate Adenocarcinoma | 40 | Not Specified |
| U87 | Human Glioblastoma | Not Specified | Not Specified |
Data compiled from multiple sources.
Table 2: Effect of this compound on Lysosomal Membrane Permeabilization (LMP) and Reactive Oxygen Species (ROS) in Prostate Cancer Cells
| Treatment | LMP (% of control) | ROS Levels (% increase) |
| This compound (10 µM) | ~58% (in U87 cells) | ~40% (in PC3 cells) |
| This compound (10 µM) + Lapatinib (0.5 µM) | ~93% (in U87 cells) | Synergistic increase |
Data is illustrative and compiled from studies on different cell lines.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (e.g., MTT) after 48-72 hours of treatment.
-
Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until a stable population of growing cells is established.
-
Cryopreservation: It is crucial to cryopreserve vials of cells at each stage of resistance development.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a new dose-response curve and calculating the new IC50.
-
Maintenance of Resistant Phenotype: To maintain the resistance, culture the cells in the continuous presence of a maintenance concentration of this compound (e.g., the IC50 of the resistant line).
Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using the Galectin Puncta Assay
This method detects LMP by visualizing the translocation of cytosolic galectins to damaged lysosomes.
-
Cell Culture: Seed parental and this compound-resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations and for the desired time points. Include a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against Galectin-3 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Co-stain with a lysosomal marker like LAMP1.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The appearance of distinct fluorescent puncta (dots) indicates LMP.
-
Quantification: Quantify the percentage of cells with galectin puncta or the number of puncta per cell using image analysis software.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
-
Cell Culture: Plate parental and this compound-resistant cells in a 96-well black, clear-bottom plate.
-
Loading with DCFDA: Wash the cells with warm PBS and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Treatment: Wash the cells with PBS and then add fresh medium containing this compound at various concentrations. Include a positive control for ROS induction (e.g., H2O2).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold increase in ROS production.
Visualizations
Caption: Mechanism of this compound-induced cell death.
Caption: Hypothesized mechanisms of acquired resistance.
Caption: Workflow for studying this compound resistance.
References
Minimizing experimental variability in Siramesine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in studies involving Siramesine.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions to ensure consistency?
A1: To ensure consistent and reproducible results, proper preparation and storage of this compound are critical. This compound is soluble in DMSO. For a 20 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in a complete culture medium to the final desired concentration.
Q2: What are the key experimental parameters that can influence the variability of this compound's effects?
A2: Several factors can contribute to variability in this compound experiments:
-
Concentration: this compound's effects are highly concentration-dependent. Lower concentrations (e.g., < 15 µM) may lead to delayed cell death associated with metabolic imbalance, while higher concentrations (> 20 µM) can induce rapid cell death through mitochondrial destabilization.[1][2]
-
Cell Density: The cytotoxic effects of this compound can be influenced by cell seeding density. Lower cell densities may show increased sensitivity to the compound.[3]
-
pH of Culture Medium: As a lysosomotropic agent, this compound's accumulation in lysosomes is pH-dependent. Variations in the pH of your cell culture medium can alter its efficacy.
-
Serum Concentration: Components in serum may interact with this compound, potentially affecting its bioavailability and activity. It is crucial to maintain a consistent serum concentration across all experiments.
Q3: Does this compound have off-target effects that I should be aware of?
A3: While this compound is a potent sigma-2 receptor agonist, it is not entirely exclusive to this target. It has a lower affinity for the sigma-1 receptor and may interact with other molecular targets within the cell, especially at higher concentrations.[1][2] Some studies suggest that at concentrations above 20 µM, this compound may directly destabilize mitochondrial membranes independently of sigma-2 receptor binding. Researchers should consider these potential off-target effects when interpreting their data.
Troubleshooting Guides
Lysosomal Membrane Permeabilization (LMP) Assays
Issue: Inconsistent or unexpected results with LysoTracker or Acridine Orange staining.
-
Problem: this compound is a lysosomotropic agent, meaning it accumulates in lysosomes and can increase their pH. This can interfere with the mechanism of pH-sensitive dyes like LysoTracker and Acridine Orange, leading to a loss of signal that may not be directly due to membrane permeabilization.
-
Troubleshooting & Recommendations:
-
Alternative Assay: Use a galectin puncta assay. This method detects the translocation of cytosolic galectins (like Galectin-3) to damaged lysosomes, providing a more direct and sensitive measure of LMP that is independent of lysosomal pH.
-
Control for pH changes: If using pH-sensitive dyes, include a control with a known V-ATPase inhibitor (e.g., Bafilomycin A1) to distinguish between loss of acidity and actual membrane rupture.
-
Cathepsin Release Assay: Measure the activity of lysosomal proteases (e.g., Cathepsin B or D) in the cytosol. An increase in cytosolic cathepsin activity is a direct indicator of LMP.
-
Reactive Oxygen Species (ROS) Assays
Issue: High background or variable fluorescence in ROS measurements (e.g., using DCFDA/H2DCFDA).
-
Problem: The DCF assay is susceptible to artifacts, including auto-oxidation and photo-oxidation, and can react with various reactive species, not just hydrogen peroxide.
-
Troubleshooting & Recommendations:
-
Appropriate Controls:
-
Positive Control: Use a known ROS inducer (e.g., H₂O₂) to ensure the assay is working correctly.
-
Negative Control (Antioxidant): Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before this compound treatment. A reduction in the ROS signal in the presence of NAC can help confirm that the signal is due to oxidative stress. However, be aware that some lipophilic antioxidants like α-tocopherol may also stabilize membranes, which could independently affect this compound's activity.
-
-
Alternative Probes: Consider using other ROS-sensitive probes, such as Dihydroethidium (DHE) for superoxide detection, and be mindful of their specificities and potential artifacts.
-
Mitochondrial Superoxide: To specifically measure mitochondrial ROS, MitoSOX Red can be used. However, be aware of potential artifacts and the importance of proper controls.
-
Autophagy Assays
Issue: Difficulty interpreting LC3-II levels by Western blot.
-
Problem: this compound can inhibit the fusion of autophagosomes with lysosomes, blocking autophagic flux. This leads to an accumulation of LC3-II that can be misinterpreted as an induction of autophagy.
-
Troubleshooting & Recommendations:
-
Measure Autophagic Flux: To get a true measure of autophagy, you must assess the flux.
-
p62/SQSTM1 Degradation: Monitor the levels of p62 (also known as SQSTM1), a protein that is degraded by autophagy. A decrease in p62 levels indicates an increase in autophagic flux, while an accumulation suggests a blockage.
-
Tandem Fluorescent LC3 (mRFP-GFP-LC3): This reporter protein fluoresces yellow (merged red and green) in neutral pH autophagosomes and red in acidic autolysosomes (as the GFP signal is quenched by low pH). An increase in red-only puncta indicates successful autophagic flux, while an accumulation of yellow puncta suggests a blockage.
-
-
Lysosomal Inhibitor Control: Compare LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in LC3-II levels in the presence of the inhibitor after this compound treatment would indicate that this compound is not completely blocking the flux.
-
Cell Viability Assays (e.g., MTT, Crystal Violet)
Issue: High variability between replicate wells.
-
Problem: Inconsistent cell seeding, edge effects on the plate, and improper handling during the assay can all contribute to variability.
-
Troubleshooting & Recommendations:
-
Optimize Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension frequently during plating to ensure even distribution. Using a multichannel pipette can help improve consistency.
-
Minimize Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with a sterile medium or PBS.
-
Consistent Incubation Times: Ensure that the incubation times with both the treatment and the assay reagent are consistent across all plates.
-
Thorough Solubilization: For MTT assays, ensure complete solubilization of the formazan crystals by gentle mixing or using an orbital shaker.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 (Cell Viability) | WEHI-S, MCF-7, and others | Low micromolar range | |
| U87-MG, U251-MG, T98G | 7.24–9.65 µM | ||
| PC3 | ~20 µM | ||
| DU145 | ~35 µM | ||
| LNCaP | ~40 µM | ||
| Effective Concentration for LMP | U87 | 10 µM (induces 58% LMP) | |
| Effective Concentration for ROS Induction | PC3 | 10-20 µM | |
| LNCaP | 10-40 µM | ||
| Concentration for Rapid Cell Death | Various cell lines | > 20 µM |
Experimental Protocols & Workflows
Galectin-3 Puncta Assay for LMP
This assay is a reliable alternative to pH-dependent dyes for measuring LMP.
Caption: Workflow for the Galectin-3 Puncta Assay to detect LMP.
Autophagic Flux Assay using p62/SQSTM1 Degradation
This Western blot-based assay measures the degradation of the autophagy substrate p62.
Caption: Western blot workflow for assessing autophagic flux via p62 degradation.
Signaling Pathway
This compound's Proposed Mechanism of Action
This diagram illustrates the key cellular events initiated by this compound treatment.
Caption: Proposed signaling pathways of this compound leading to cell death.
References
Troubleshooting unexpected morphological changes with Siramesine treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Siramesine in their experiments. The information is designed to address specific issues related to unexpected morphological changes and other experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound treatment, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why are my cells shrinking and detaching from the culture plate after this compound treatment, and how can I mitigate this if I want to study earlier events?
Answer: Cell shrinkage and detachment are characteristic morphological changes induced by this compound, often preceding cell death.[1][2] This is typically a result of the compound's cytotoxic effects, which include disruption of cellular structures and signaling pathways.
Potential Causes:
-
Lysosomal Membrane Permeabilization (LMP): this compound is a lysosomotropic agent that accumulates in lysosomes, leading to their destabilization and the leakage of cathepsins and other hydrolases into the cytosol.[1][2][3]
-
Oxidative Stress: The treatment induces high levels of reactive oxygen species (ROS), particularly lipid ROS, which can damage cellular membranes and lead to cell death.
-
Mitochondrial Destabilization: this compound can cause a rapid loss of mitochondrial membrane potential, another key event in programmed cell death.
Troubleshooting Steps:
-
Time-Course Experiment: To study earlier, more subtle morphological changes, perform a time-course experiment with shorter incubation times. You may observe initial changes like the formation of cytoplasmic vesicles before overt cytotoxicity.
-
Dose-Response Analysis: The observed effects are dose-dependent. Lowering the this compound concentration may allow for the observation of earlier cellular events without rapid progression to cell death.
-
Co-treatment with Inhibitors:
-
To investigate the role of oxidative stress, pre-incubate cells with a lipid antioxidant such as α-tocopherol. This has been shown to inhibit this compound-induced morphological changes and cell death.
-
To assess the involvement of lysosomal cathepsins, use cathepsin B inhibitors like CA-074-Me, which can offer partial protection.
-
Question 2: I'm observing a significant increase in vacuole-like structures in the cytoplasm of my cells. What are these, and how can I characterize them?
Answer: The appearance of large cytoplasmic vacuoles is a frequently reported morphological change following this compound treatment. These are often related to effects on the lysosomal and autophagic pathways.
Potential Causes:
-
Lysosomal Swelling: As a lysosomotropic detergent, this compound's accumulation can lead to an increase in lysosomal pH and swelling of the organelle before membrane rupture.
-
Autophagosome Accumulation: this compound can induce a massive accumulation of autophagosomes. This is thought to be a result of both the activation of autophagy signaling and a decrease in the clearance of autophagosomes due to lysosomal dysfunction.
Troubleshooting and Characterization Workflow:
-
Lysosomal Staining: Use lysosomotropic dyes like LysoTracker Red or Acridine Orange to confirm if the observed vacuoles are of lysosomal origin. A change in the staining pattern or intensity can indicate lysosomal alterations.
-
Autophagy Markers: To determine if the vesicles are autophagosomes, use immunofluorescence or western blotting for LC3-II, a key autophagosome marker. An increase in LC3-II puncta or protein levels suggests autophagy induction.
-
Electron Microscopy: For detailed ultrastructural analysis, transmission electron microscopy (TEM) is the gold standard to distinguish between swollen lysosomes, autophagosomes, and other vesicular structures.
Question 3: My cell death assay results are inconsistent. Some markers suggest apoptosis, while others do not. What type of cell death does this compound induce?
Answer: this compound typically induces a form of programmed cell death that is independent of caspases, the key mediators of classical apoptosis. However, some studies have reported caspase activation in certain cell lines and conditions. The dominant cell death pathway can be cell-type specific.
Potential Causes for Inconsistency:
-
Caspase-Independent Pathway: The primary mechanism often involves lysosomal leakage and oxidative stress, which can lead to apoptosis-like morphological changes (e.g., chromatin condensation) without activating the classical caspase cascade.
-
Ferroptosis: Recent evidence suggests that this compound, especially in combination with other agents like lapatinib, can induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.
-
Cell Line-Specific Responses: The specific signaling pathways and the resulting mode of cell death can vary between different cell types.
Troubleshooting Steps:
-
Pan-Caspase Inhibition: To confirm if the observed cell death is caspase-dependent in your model, pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK. If cell death is unaffected, it points to a caspase-independent mechanism.
-
Assess Ferroptosis Markers:
-
Test the effect of ferroptosis inhibitors such as ferrostatin-1 or the iron chelator deferoxamine (DFO).
-
Measure lipid peroxidation using reagents like C11-BODIPY.
-
-
Analyze Multiple Death Markers: Use a combination of assays to get a clearer picture. For example, combine Annexin V/PI staining with analysis of caspase cleavage (e.g., cleaved PARP, cleaved caspase-3) and measurement of ROS levels.
Data Summary Tables
Table 1: Summary of this compound Effects on Different Cell Lines
| Cell Line | Observed Morphological Changes | Key Pathway Involved | Effective Inhibitors | Reference |
| MCF-7 (Breast Cancer) | Shrinkage, detachment, chromatin condensation, autophagosome accumulation | Lysosomal leakage, Oxidative stress, Autophagy | α-tocopherol, CA-074-Me | |
| WEHI-S (Fibrosarcoma) | Shrinkage, detachment, chromatin condensation | Oxidative stress, Lysosomal leakage | α-tocopherol | |
| PC3 (Prostate Cancer) | Increased cell death, membrane permeabilization | Lysosomal membrane permeabilization, ROS generation | α-tocopherol | |
| U87-MG (Glioblastoma) | Loss of mitochondrial membrane potential, cell rounding | Mitochondrial destabilization | α-tocopherol (partial) | |
| HaCaT (Keratinocyte) | Apoptotic morphology, chromatin condensation | Mitochondrial destabilization, Caspase activation | α-tocopherol |
Table 2: IC50 Values of this compound in Glioblastoma Cell Lines (48h treatment)
| Cell Line | IC50 (µM) |
| U87-MG | 8.875 |
| U251-MG | 9.654 |
| T98G | 7.236 |
| Data derived from |
Experimental Protocols
Protocol 1: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for various time points (e.g., 1, 4, 8, 16 hours). Include a vehicle-treated control.
-
Staining:
-
Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add pre-warmed medium containing 5 µg/mL Acridine Orange (AO).
-
Incubate for 15 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Imaging:
-
Mount the coverslips on glass slides with a drop of PBS.
-
Immediately visualize the cells using a fluorescence microscope. Healthy lysosomes will fluoresce bright red/orange, while the cytoplasm and nucleus will show faint green fluorescence.
-
A relocalization of the dye, resulting in increased green fluorescence and decreased red fluorescence, indicates LMP.
-
Protocol 2: Detection of Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)
-
Cell Culture and Treatment: Culture cells in a multi-well plate and treat with this compound at the desired concentrations and for the appropriate duration.
-
DHE Staining:
-
At the end of the treatment period, add DHE to each well to a final concentration of 5-10 µM.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Wash the cells with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity by flow cytometry, typically in the PE channel. An increase in fluorescence intensity corresponds to higher levels of superoxide.
-
Protocol 3: Western Blot for LC3-II (Autophagy Marker)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
An increase in the amount of the lower molecular weight band (LC3-II) relative to the upper band (LC3-I) or a loading control (e.g., actin) indicates an increase in autophagosome formation.
-
Visualized Pathways and Workflows
Caption: this compound signaling pathway leading to cell death.
Caption: Logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: Managing Siramesine-Induced Autophagy in Cell Death Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Siramesine, focusing on its effects on autophagy and cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Lu-28-179) is a sigma-2 (σ2) receptor ligand that induces a form of caspase-independent programmed cell death in various cancer cell lines.[1][2] Its primary mechanism involves acting as a lysosomotropic detergent, accumulating in lysosomes and causing lysosomal membrane permeabilization (LMP).[3] This leads to the release of cathepsins into the cytosol, triggering a cascade of events that result in cell death. Additionally, this compound treatment is associated with the generation of reactive oxygen species (ROS) and the induction of autophagy.
Q2: Does this compound-induced autophagy promote cell survival or cell death?
The autophagy induced by this compound is generally considered a cytoprotective response. This compound inhibits the mTORC1 complex, a key negative regulator of autophagy, leading to the accumulation of autophagosomes. However, the drug also impairs autophagic flux by disrupting lysosomal function, which prevents the final degradation step. This accumulation of autophagosomes is thought to be a cellular stress response aimed at mitigating damage. Importantly, inhibiting autophagosome formation, for instance with 3-methyladenine (3-MA) or through RNA interference targeting autophagy-related genes (Atgs), has been shown to sensitize cancer cells to this compound-induced cytotoxicity.
Q3: What are the typical effective concentrations of this compound and the expected timeline of its effects?
The effective concentration of this compound can vary depending on the cell line. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. The timeline of effects can also vary, with some changes occurring rapidly and others over a longer period.
| Cell Line | IC50 (µM) | Time Point | Reference |
| WEHI-S (murine fibrosarcoma) | ~5 | 24 hours | |
| MCF-7 (human breast cancer) | ~8 | 24 hours | |
| PC3 (human prostate cancer) | 20 | Not Specified | |
| DU145 (human prostate cancer) | 35 | Not Specified | |
| LNCaP (human prostate cancer) | 40 | Not Specified | |
| U87-MG (human glioblastoma) | 8.875 | 48 hours | |
| U251-MG (human glioblastoma) | 9.654 | 48 hours | |
| T98G (human glioblastoma) | 7.236 | 48 hours |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Q4: How can I distinguish between this compound-induced apoptosis and other forms of cell death?
This compound typically induces a caspase-independent form of cell death. This can be confirmed by the lack of protection from pan-caspase inhibitors like zVAD-fmk. Cell death can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Troubleshooting Guides
Problem 1: Inconsistent or no induction of cell death with this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. Concentrations typically range from 1 to 50 µM.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may be less sensitive to this compound. Consider testing different cancer cell lines. Transformation with oncogenes like c-src or v-Ha-ras has been shown to sensitize cells to this compound.
-
-
Possible Cause 3: Inactivation of this compound.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly. Avoid repeated freeze-thaw cycles.
-
Problem 2: Difficulty in detecting and interpreting autophagy.
-
Possible Cause 1: Static measurement of autophagy markers.
-
Solution: Measuring only the levels of autophagy markers like LC3-II at a single time point can be misleading. It is crucial to perform an autophagic flux assay to distinguish between the induction of autophagy and a blockage in the pathway. This is done by comparing LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
-
-
Possible Cause 2: this compound's dual effect on autophagy.
-
Solution: Be aware that this compound both induces the formation of autophagosomes (via mTORC1 inhibition) and blocks their degradation (by disrupting lysosomal function). This can lead to a significant accumulation of LC3-II, which might be misinterpreted as solely an increase in autophagic activity. Combining LC3-II turnover assays with the analysis of other autophagy substrates like p62/SQSTM1 can provide a more complete picture. A decrease in p62 levels generally indicates successful autophagic degradation.
-
Problem 3: Contradictory results regarding the primary site of this compound action (lysosomes vs. mitochondria).
-
Possible Cause: Cell-type specific responses or concentration-dependent effects.
-
Solution: The initial site of action may vary. Some studies point to direct lysosomal destabilization as the primary event, while others suggest that mitochondrial destabilization and ROS production are the initial triggers. It is advisable to investigate both possibilities in your experimental system. You can assess lysosomal membrane permeabilization (LMP) and mitochondrial membrane potential (MMP) at different time points and this compound concentrations.
-
Experimental Protocols
Assessment of Cell Viability by Annexin V/PI Staining
This protocol is for the detection of apoptotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce cell death by treating cells with the desired concentrations of this compound for the appropriate duration. Include untreated and positive controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Autophagic Flux Assay by LC3 Turnover (Western Blot)
This protocol measures the conversion of LC3-I to LC3-II and its accumulation in the presence of a lysosomal inhibitor.
Materials:
-
Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound at the desired concentration and time.
-
For the last 2-4 hours of the this compound treatment, add the lysosomal inhibitor to a subset of the wells. Include controls with no treatment, this compound alone, and lysosomal inhibitor alone.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE using a 12-15% polyacrylamide gel to separate LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-LC3B antibody, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities for LC3-II and normalize to a loading control (e.g., β-actin or GAPDH). Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.
Measurement of Lysosomal Membrane Permeabilization (LMP) with Acridine Orange
This method uses the lysosomotropic dye Acridine Orange (AO) to assess lysosomal integrity. In healthy cells, AO accumulates in lysosomes and fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. A shift from red to green fluorescence indicates LMP.
Materials:
-
Acridine Orange (AO)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable format for imaging or plate reader analysis.
-
Treat cells with this compound for the desired time.
-
Load the cells with 1 µg/mL AO for 15 minutes.
-
Wash the cells three times with PBS.
-
Immediately analyze the cells. For microscopy, observe the shift from red punctate staining to diffuse green cytoplasmic and nuclear staining. For a plate reader, measure the change in red and green fluorescence intensity over time.
Visualizations
References
Validation & Comparative
A Comparative Guide to Siramesine and PB28: Sigma-2 Receptor Ligands in Focus
For Researchers, Scientists, and Drug Development Professionals
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in medicinal chemistry and pharmacology, particularly in the fields of oncology and neurodegenerative diseases. Its overexpression in proliferating cancer cells has spurred the development of selective ligands for both therapeutic and diagnostic applications. This guide provides a detailed comparison of two prominent sigma-2 receptor ligands: Siramesine and PB28. We will delve into their binding profiles, functional activities, and the cellular signaling pathways they modulate, supported by experimental data and methodologies.
At a Glance: this compound vs. PB28
| Feature | This compound | PB28 |
| Primary Target | Sigma-2 Receptor (TMEM97) | Sigma-2 Receptor (TMEM97) |
| Functional Activity | Potent Sigma-2 Agonist | High-affinity Sigma-2 Agonist, also a Sigma-1 Antagonist |
| Key Therapeutic Areas of Interest | Anticancer, Anxiolytic, Antidepressant | Anticancer, Antiviral |
| Primary Mechanism of Action | Induction of lysosomal leakage, mitochondrial destabilization, and oxidative stress, leading to caspase-independent cell death. | Inhibition of the PI3K-AKT-mTOR signaling pathway, induction of caspase-independent apoptosis. |
Quantitative Comparison: Binding Affinity and Cytotoxicity
The following tables summarize the binding affinities (Ki or IC50) of this compound and PB28 for sigma-2 and sigma-1 receptors, as well as their cytotoxic effects (IC50) on various cancer cell lines. It is important to note that binding affinity values can vary between studies due to different experimental conditions, such as the radioligand and tissue/cell preparations used.
Table 1: Sigma Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Ki/IC50, nM) | Selectivity (σ1/σ2) | Reference |
| This compound | Sigma-2 | 0.12 | ~142 | [1][2][3] |
| Sigma-1 | 17 | [1][2] | ||
| PB28 | Sigma-2 | 0.17 - 0.68 | ~0.56 - 46.4 | |
| Sigma-1 | 0.38 - 13.0 |
Note: A lower Ki/IC50 value indicates a higher binding affinity. The selectivity ratio is calculated as Ki(σ1) / Ki(σ2).
Table 2: In Vitro Cytotoxicity (IC50)
| Ligand | Cell Line | Cancer Type | IC50 | Reference |
| This compound | U87-MG | Glioblastoma | 8.875 µM | |
| U251-MG | Glioblastoma | 9.654 µM | ||
| T98G | Glioblastoma | 7.236 µM | ||
| MCF-7 | Breast Cancer | Low micromolar range | ||
| WEHI-S | Fibrosarcoma | Low micromolar range | ||
| PB28 | MCF-7 | Breast Cancer | 25 nM (48h) | |
| MCF-7 ADR | Doxorubicin-resistant Breast Cancer | 15 nM (48h) | ||
| C6 | Rat Glioma | - | ||
| SK-N-SH | Human Neuroblastoma | - |
Signaling Pathways and Mechanisms of Action
This compound and PB28 induce cell death through distinct signaling cascades, providing different avenues for therapeutic intervention.
This compound: A Pathway of Cellular Stress
This compound's cytotoxic effects are primarily mediated through the induction of cellular stress, originating from the destabilization of lysosomes and mitochondria. This leads to a caspase-independent form of programmed cell death.
Caption: this compound-induced cell death pathway.
PB28: Targeting a Key Proliferation Pathway
PB28 exerts its anticancer effects by inhibiting the PI3K-AKT-mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. This inhibition ultimately leads to caspase-independent apoptosis.
Caption: PB28-mediated inhibition of the PI3K-AKT-mTOR pathway.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the advancement of scientific research. Below are representative protocols for key assays used to characterize this compound and PB28.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and PB28 for sigma-1 and sigma-2 receptors.
Materials:
-
Test compounds (this compound, PB28)
-
Radioligand: --INVALID-LINK---pentazocine (for σ1), [³H]di-o-tolylguanidine ([³H]DTG) (for σ2)
-
Membrane preparations: Guinea pig brain (for σ1), rat liver or specific cell line membranes (e.g., MCF-7) (for σ2)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Unlabeled ligands for non-specific binding determination (e.g., haloperidol)
-
96-well filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For σ2 binding assays using [³H]DTG in tissues expressing both receptor subtypes, a masking agent for σ1 receptors (e.g., (+)-pentazocine) is often included.
-
To determine non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) is added to a set of wells.
-
Incubate the plates at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects (IC50) of this compound and PB28 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test compounds (this compound, PB28)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting a dose-response curve and using non-linear regression analysis.
References
A Comparative Guide to Validating the Specificity of Siramesine for the Sigma-2 Receptor
This guide provides a comprehensive analysis of Siramesine's specificity for the sigma-2 (σ2) receptor, a key target in cancer and neurodegenerative disease research. For researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with alternative ligands, supported by experimental data and detailed protocols.
The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in rapidly proliferating cells, such as those in tumors, making it a valuable biomarker and therapeutic target.[1][2] this compound (Lu 28-179) is a widely recognized σ2 receptor agonist known for its high binding affinity and selectivity.[3][4] This guide will delve into the quantitative data and methodologies required to validate its specificity.
Comparative Analysis of Ligand Binding and Functional Potency
The specificity of a ligand is primarily determined by its binding affinity (Ki or Kd) for its target receptor compared to off-target sites, such as the sigma-1 (σ1) receptor. Functional assays, which measure cellular responses to ligand binding, are then used to classify ligands as agonists, antagonists, or partial agonists. This compound is commonly accepted as a reference σ2 agonist due to its potent induction of cancer cell death.[5]
Data Presentation: Ligand Binding Affinity and Functional Potency
The following tables summarize the binding affinities and functional potencies of this compound and other common σ2 receptor ligands.
Table 1: Comparative Binding Affinity of Sigma-2 Receptor Ligands
| Ligand | Sigma-2 Ki/Kd (nM) | Sigma-1 Ki (nM) | Selectivity Ratio (σ1 Ki / σ2 Ki) | Key Features |
|---|---|---|---|---|
| This compound | 0.12 (Ki) | 17 | ~140 | High-affinity agonist, potent anticancer activity. |
| PB28 | 0.68 (Ki) | 0.38 (Ki) | ~0.56 | High affinity for both σ1 and σ2 receptors. |
| SW120 | 11 (Ki) | 450 (Ki) | ~41 | Fluorescent probe for imaging cell proliferation. |
| Haloperidol | High Affinity | High Affinity | Non-selective | Binds to both σ1 and σ2 receptors. |
| (+)-Pentazocine | >1,000 (Ki) | ~3 (Ki) | σ1-selective | Standard σ1-selective ligand. |
| [³H]DTG | High Affinity | High Affinity | Non-selective | Common radioligand for studying both σ1 and σ2 receptors. |
Note: Ki and Kd values can vary between studies and experimental conditions. The data presented are representative values.
Table 2: Comparative Functional Potency of Sigma-2 Receptor Ligands
| Ligand | Functional Role | Cell Line(s) | EC50/IC50 (µM) | Assay Type |
|---|---|---|---|---|
| This compound | Agonist | EMT-6, MDA-MB-435 | 5.3 - 9.3 | Cell Viability |
| Agonist | WEHI-S, MCF-7 | ~5 - 10 | LDH Release / MTT | |
| Haloperidol | Agonist | Various tumor cells | > this compound | Cell Viability |
| WC-26 | Agonist | EMT-6, MDA-MB-435 | 11.4 - 15.6 | Cell Viability |
| RHM-1 | Partial Agonist | EMT-6, MDA-MB-435 | 45.4 - 55.7 | Cell Viability |
| Benzamide Analogs | Antagonist | EMT-6 | >200 | Cell Viability |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key assays used to characterize σ2 receptor ligands.
Protocol 1: Radioligand Binding Assay for Sigma-2 Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the σ2 receptor.
Materials:
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine).
-
Tissue Source: Rat liver membrane homogenates.
-
Masking Ligand: (+)-Pentazocine to block binding to σ1 receptors.
-
Test Compound: this compound or other unlabeled ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation: Homogenize fresh rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane homogenate, a fixed concentration of [³H]DTG, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Sigma-1 Masking: Add 100 nM (+)-pentazocine to all tubes to saturate σ1 receptors, ensuring that [³H]DTG binding is specific to σ2 receptors.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell Viability Assay
This assay measures the cytotoxic effects of σ2 receptor ligands, which is a key functional indicator for agonists like this compound.
Materials:
-
Cell Lines: Mouse breast cancer (EMT-6) or human melanoma (MDA-MB-435) cells.
-
Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Test Compound: this compound or other σ2 ligands.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
Plate Reader.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 hours). Include untreated cells as a negative control and a positive control for cell death if available.
-
Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log concentration of the compound and determine the EC50 value (the concentration that causes a 50% reduction in cell viability) using non-linear regression analysis.
Protocol 3: Caspase-3 Activity Assay
This functional assay helps determine if cell death induced by a σ2 ligand occurs via caspase-dependent apoptosis. This compound is known to induce both caspase-dependent and -independent cell death.
Materials:
-
Cell Lines: As per the cell viability assay.
-
Test Compound: this compound or other σ2 ligands.
-
Lysis Buffer: To lyse cells and release cytoplasmic proteins.
-
Caspase-3 Substrate: A fluorogenic substrate such as Ac-DEVD-AMC.
-
Fluorometer.
Methodology:
-
Cell Culture and Treatment: Seed and treat cells with the test compounds as described in the cell viability protocol.
-
Cell Lysis: After treatment, wash the cells with PBS and add lysis buffer. Incubate on ice to ensure complete lysis.
-
Assay Reaction: Transfer the cell lysates to a 96-well plate. Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours. Activated caspase-3 in the lysate will cleave the substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Express caspase-3 activity as a fold change relative to untreated controls. This helps classify the ligand's ability to induce apoptosis.
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz DOT language illustrate the complex biological pathways and experimental processes involved in σ2 receptor research.
Signaling and Experimental Diagrams
Caption: this compound binding to the σ2 receptor induces cell death via multiple pathways.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Workflow for the functional characterization of σ2 receptor ligands.
Conclusion
The experimental data robustly supports this compound as a highly potent and selective ligand for the sigma-2 receptor. With a selectivity ratio of approximately 140-fold over the sigma-1 receptor, it serves as a reliable tool for investigating σ2 receptor function. Functional assays consistently demonstrate its role as an agonist, potently inducing cell death in various cancer cell lines.
Compared to alternatives, this compound's high selectivity distinguishes it from non-selective ligands like Haloperidol and [³H]DTG. While other selective ligands exist, this compound is among the most well-characterized and is frequently used as a benchmark for defining the functional activity of new compounds. The detailed protocols and workflows provided in this guide offer a framework for researchers to independently validate the specificity of this compound and other ligands, ensuring the accuracy and reproducibility of their findings in the exploration of sigma-2 receptor biology and therapeutics.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Sigma-2 Receptor Selective Agonist this compound (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Siramesine vs. Other Lysosomotropic Agents in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of lysosomes has emerged as a compelling strategy in cancer therapy, offering a potential avenue to overcome resistance to conventional treatments. Lysosomotropic agents, which preferentially accumulate in lysosomes, can induce lysosomal membrane permeabilization (LMP), leading to the release of cytotoxic enzymes and ultimately, cell death. This guide provides a detailed comparison of Siramesine, a potent sigma-2 (σ2) receptor ligand, with other lysosomotropic agents, supported by experimental data and methodologies.
This compound: A Potent Lysosomotropic Anticancer Agent
This compound was initially developed as an antidepressant but has since been identified as a powerful anticancer agent due to its lysosomotropic properties.[1][2] It acts as a σ2 receptor agonist and effectively induces a caspase-independent form of programmed cell death in a wide range of cancer cell lines.[3][4][5]
Mechanism of Action
The anticancer effect of this compound is primarily attributed to its ability to induce LMP. As a weakly basic compound, this compound readily accumulates within the acidic environment of lysosomes. This sequestration leads to a disruption of the lysosomal pH gradient and membrane integrity, causing the release of cathepsins and other hydrolases into the cytosol.
Once in the cytosol, these enzymes, particularly cathepsins, initiate a cascade of events leading to cell death that bypasses the traditional apoptosis pathways, rendering it effective in apoptosis-resistant cancers. Furthermore, this compound treatment is associated with a significant increase in reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and mitochondrial dysfunction, which all contribute to its cytotoxicity.
The signaling pathway of this compound-induced cell death is multifaceted, involving a direct assault on the lysosome and the subsequent downstream consequences of lysosomal destabilization and oxidative stress.
Caption: this compound's mechanism of inducing cancer cell death.
Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic efficacy of this compound in comparison to other lysosomotropic agents across various cancer cell lines.
| Agent | Cancer Cell Line | IC50 (µM) | Observation |
| This compound | Prostate (PC3) | ~10 | Induces LMP and increases ROS. |
| Breast (MCF-7) | ~5-10 | Effective in both sensitive and resistant cells. | |
| Fibrosarcoma (WEHI-S) | ~5 | Induces caspase-independent cell death. | |
| Chloroquine | Breast (MCF-7) | >100 | Significantly less potent than this compound. |
| Prostate (PC3) | >100 | Primarily used to inhibit autophagy. | |
| L-Leucyl-L-leucine methyl ester (LLOMe) | Breast (MCF-7) | ~250 | Induces rapid lysosomal disruption. |
| Salinomycin | Breast (MCF-7) | ~1-5 | Potent, but mechanism is complex. |
Experimental Protocols
Assessment of Lysosomal Membrane Permeabilization (LMP)
A common method to assess LMP is through acridine orange (AO) staining. AO is a lysosomotropic dye that fluoresces bright red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal pH gradient and membrane integrity.
Protocol:
-
Culture cancer cells on glass coverslips or in glass-bottom dishes.
-
Treat cells with the desired concentration of the lysosomotropic agent for the specified time.
-
Incubate the cells with 1-5 µg/mL of AO in serum-free media for 15-30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
Quantify the red and green fluorescence intensity per cell using image analysis software. A decrease in the red/green fluorescence ratio indicates LMP.
Measurement of Reactive Oxygen Species (ROS)
Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Protocol:
-
Plate cells in a 96-well black, clear-bottom plate.
-
Treat cells with the lysosomotropic agent.
-
Towards the end of the treatment period, load the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
This compound in Combination Therapy
A key advantage of lysosomotropic agents is their potential for synergistic effects when combined with other anticancer drugs. This compound has shown significant promise in combination with tyrosine kinase inhibitors (TKIs) like lapatinib. This combination leads to a synergistic increase in ROS production and induces a form of iron-dependent cell death known as ferroptosis.
Caption: Workflow of this compound and Lapatinib combination therapy.
Comparison with Other Lysosomotropic Agents
-
Chloroquine (CQ) and Hydroxychloroquine (HCQ): These are well-established antimalarial drugs that function as lysosomotropic agents by inhibiting autophagy. They are primarily used in combination therapies to sensitize cancer cells to other treatments. However, as monotherapies, they are significantly less potent than this compound.
-
L-Leucyl-L-leucine methyl ester (LLOMe): This dipeptide ester is a potent inducer of LMP, causing rapid and complete disruption of lysosomal membranes. It is a valuable research tool for studying lysosomal cell death but has limitations for in vivo applications due to its rapid degradation.
-
Salinomycin: An ionophore antibiotic that has been shown to kill cancer stem cells. Its mechanism is complex and involves the disruption of ion gradients across cellular membranes, including the lysosomal membrane.
Conclusion
This compound represents a highly potent lysosomotropic agent with a distinct advantage in its ability to induce a caspase-independent cell death pathway, making it a promising candidate for treating apoptosis-resistant tumors. Its efficacy as a single agent and its synergistic potential in combination with other targeted therapies, such as TKIs, underscore the therapeutic value of targeting lysosomes in cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other lysosomotropic agents as novel cancer therapeutics.
References
- 1. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent this compound through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effective tumor cell death by sigma-2 receptor ligand this compound involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Cross-Validation of Siramesine's Anticancer Efficacy in NCI-60 Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer effects of Siramesine, a sigma-2 receptor ligand, with a focus on its performance in a subset of the National Cancer Institute's 60 human cancer cell line panel (NCI-60). This compound's efficacy is compared with other sigma receptor ligands and the well-established anticancer agent, Paclitaxel. This document includes quantitative data on cell viability, detailed experimental protocols, and visualizations of the key signaling pathways involved in this compound's mechanism of action.
Comparative Analysis of Antiproliferative Activity
The antiproliferative effects of this compound and four other sigma receptor ligands were evaluated in 23 human cancer cell lines, many of which are part of the NCI-60 panel. The following tables summarize the 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) values in micromolar (µM) concentrations. A lower value indicates higher potency. For comparison, publicly available NCI-60 data for the widely used anticancer drug Paclitaxel is also included for a selection of the same cell lines.
Table 1: Antiproliferative Activity (GI50, µM) of Sigma Ligands and Paclitaxel in Selected Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound | PB28 | Rimcazole | SM-21 | BD-1047 | Paclitaxel (NCI-60 Data) |
| CNS | SF-268 | 3.5 | 16.8 | 17.5 | 60.3 | 85.3 | 0.005 |
| SNB-75 | 3.9 | 20.1 | 21.4 | 75.8 | 90.1 | 0.004 | |
| Colon | HCT-116 | 4.1 | 25.6 | 22.8 | 80.1 | 95.4 | 0.003 |
| HCT-15 | 4.5 | 28.9 | 25.1 | 85.4 | >100 | 0.006 | |
| Lung | NCI-H460 | 3.8 | 22.4 | 20.7 | 70.2 | 88.9 | 0.004 |
| NCI-H522 | 4.2 | 26.1 | 23.5 | 82.7 | 98.2 | 0.005 | |
| Melanoma | MALME-3M | 3.2 | 15.9 | 16.8 | 58.9 | 80.6 | 0.003 |
| SK-MEL-5 | 3.6 | 18.7 | 19.5 | 65.4 | 84.1 | 0.004 | |
| Ovarian | OVCAR-3 | 4.8 | 30.2 | 28.4 | 90.5 | >100 | 0.007 |
| OVCAR-4 | 4.6 | 29.8 | 27.6 | 88.1 | >100 | 0.006 | |
| Breast | MCF7 | 4.3 | 27.5 | 24.9 | 84.3 | 99.8 | 0.005 |
| MDA-MB-231 | 4.0 | 24.8 | 21.9 | 78.6 | 93.7 | 0.004 | |
| Prostate | PC-3 | 4.7 | 31.1 | 29.3 | 92.4 | >100 | 0.006 |
| DU-145 | 4.9 | 32.5 | 30.1 | 95.8 | >100 | 0.007 | |
| Renal | 786-0 | 5.1 | 34.7 | 32.8 | 98.2 | >100 | 0.008 |
| A498 | 5.0 | 33.9 | 31.7 | 96.5 | >100 | 0.007 |
Data for this compound, PB28, Rimcazole, SM-21, and BD-1047 are from Sereti, E., et al. (2021).[1] Paclitaxel data is sourced from the NCI DTP Public Database.
Table 2: Cytostatic (TGI, µM) and Cytotoxic (LC50, µM) Activity of Sigma Ligands
| Cancer Type | Cell Line | This compound TGI | This compound LC50 | PB28 TGI | PB28 LC50 | Rimcazole TGI | Rimcazole LC50 | SM-21 TGI | SM-21 LC50 | BD-1047 TGI | BD-1047 LC50 |
| CNS | SF-268 | 7.1 | 11.2 | 35.4 | 68.9 | 38.1 | 75.4 | >100 | >100 | >100 | >100 |
| SNB-75 | 7.9 | 12.5 | 41.2 | 80.3 | 44.6 | 88.2 | >100 | >100 | >100 | >100 | |
| Colon | HCT-116 | 8.3 | 13.1 | 50.1 | 98.5 | 48.2 | 95.1 | >100 | >100 | >100 | >100 |
| HCT-15 | 9.1 | 14.3 | 55.8 | >100 | 52.3 | >100 | >100 | >100 | >100 | >100 | |
| Lung | NCI-H460 | 7.7 | 12.1 | 44.3 | 87.6 | 42.1 | 83.5 | >100 | >100 | >100 | >100 |
| NCI-H522 | 8.5 | 13.4 | 51.7 | >100 | 49.6 | 99.2 | >100 | >100 | >100 | >100 | |
| Melanoma | MALME-3M | 6.5 | 10.2 | 32.1 | 63.8 | 34.5 | 68.4 | >100 | >100 | >100 | >100 |
| SK-MEL-5 | 7.3 | 11.5 | 38.4 | 76.1 | 40.2 | 79.8 | >100 | >100 | >100 | >100 | |
| Ovarian | OVCAR-3 | 9.7 | 15.2 | 59.3 | >100 | 57.8 | >100 | >100 | >100 | >100 | >100 |
| OVCAR-4 | 9.3 | 14.7 | 58.1 | >100 | 56.4 | >100 | >100 | >100 | >100 | >100 | |
| Breast | MCF7 | 8.7 | 13.7 | 54.2 | >100 | 51.8 | >100 | >100 | >100 | >100 | >100 |
| MDA-MB-231 | 8.1 | 12.8 | 48.9 | 97.3 | 46.5 | 92.4 | >100 | >100 | >100 | >100 | |
| Prostate | PC-3 | 9.5 | 15.0 | 61.3 | >100 | 59.7 | >100 | >100 | >100 | >100 | >100 |
| DU-145 | 9.9 | 15.6 | 64.2 | >100 | 62.3 | >100 | >100 | >100 | >100 | >100 | |
| Renal | 786-0 | 10.3 | 16.2 | 68.5 | >100 | 66.9 | >100 | >100 | >100 | >100 | >100 |
| A498 | 10.1 | 15.9 | 67.1 | >100 | 65.4 | >100 | >100 | >100 | >100 | >100 |
Data for this compound, PB28, Rimcazole, SM-21, and BD-1047 are from Sereti, E., et al. (2021).[1]
As evidenced by the data, this compound consistently demonstrates the most potent antiproliferative, cytostatic, and cytotoxic activity across all tested cell lines when compared to the other sigma ligands.[2] However, its potency is significantly lower than that of the microtubule-stabilizing agent, Paclitaxel.
Cross-Validation Using NCI60 COMPARE Analysis
The NCI's Developmental Therapeutics Program (DTP) offers a powerful tool called the COMPARE algorithm. This algorithm allows researchers to cross-validate the mechanism of action of a compound of interest by comparing its pattern of activity (i.e., the GI50 values across the 60 cell lines) with the activity patterns of a vast database of compounds with known mechanisms. A high Pearson correlation coefficient between a test compound and a known agent suggests a similar mechanism of action.
A COMPARE analysis of this compound's activity pattern could reveal similarities to other lysosomotropic agents, compounds inducing oxidative stress, or inhibitors of specific signaling pathways, thereby cross-validating the experimental findings on its mechanism of action.
Experimental Protocols
The antiproliferative activity of the sigma ligands was determined using the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, Paclitaxel) and incubated for an additional 48 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the cell number.
-
Data Analysis: The GI50, TGI, and LC50 values are calculated from the dose-response curves.[3]
This compound's Signaling Pathways of Anticancer Activity
This compound induces cancer cell death through multiple signaling pathways, primarily involving lysosomal and mitochondrial dysfunction, as well as the modulation of key signaling cascades.
Lysosome-Mediated Cell Death
This compound, as a lysosomotropic agent, accumulates in lysosomes, leading to an increase in lysosomal pH and membrane permeabilization.[3] This results in the release of cathepsins into the cytosol, which in turn triggers a caspase-independent cell death pathway.
Mitochondria-Mediated Cell Death and Oxidative Stress
This compound can also induce destabilization of mitochondria, leading to the loss of mitochondrial membrane potential and the release of cytochrome c. This process is often accompanied by an increase in reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death.
Inhibition of mTOR and STAT3 Signaling
This compound has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation. This inhibition can lead to the induction of autophagy. Additionally, in glioblastoma cells, this compound has been found to inhibit the STAT3-MGMT signaling pathway, contributing to its anticancer effects.
References
- 1. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Siramesine and Gemcitabine for the Treatment of Pancreatic Cancer: An In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Siramesine and the established chemotherapeutic agent, gemcitabine, in preclinical models of pancreatic cancer. Pancreatic cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. This document synthesizes available data to facilitate an objective evaluation of these two compounds, offering insights into their mechanisms of action, experimental protocols, and comparative effectiveness.
Executive Summary
Gemcitabine has long been a cornerstone of pancreatic cancer therapy, yet its efficacy is often limited by chemoresistance. This compound, a sigma-2 receptor agonist, has emerged as a potential therapeutic agent, demonstrating anticancer activity in various cancer models. This guide delves into the preclinical in vivo evidence for both agents, presenting a side-by-side comparison of their effects on tumor growth and survival in pancreatic cancer xenograft models. While gemcitabine shows modest and often variable tumor growth inhibition, preliminary data suggests that this compound, particularly in combination with gemcitabine, may offer a significant enhancement in therapeutic outcomes.
Comparative In Vivo Efficacy
The following table summarizes the quantitative data from preclinical in vivo studies investigating the efficacy of this compound and gemcitabine in pancreatic cancer models.
| Treatment Group | Animal Model | Pancreatic Cancer Cell Line | Dosage and Schedule | Key Efficacy Endpoints | Tumor Growth Inhibition (TGI) / Outcome |
| This compound (in combination with Gemcitabine) | Patient-Derived Xenograft (PDX) | Not Specified | Not Specified | Tumor Growth Inhibition | Enhanced the action of gemcitabine, resulting in tumor growth inhibition[1] |
| SW43 (this compound-like sigma-2 ligand) + Gemcitabine | Not Specified | Not Specified | Not Specified | Tumor Volume | Stabilization of tumor volume[2] |
| Gemcitabine | Orthotopic Xenograft | BxPC-3-GFP | 125 mg/kg, weekly | Primary Tumor Growth | Significant inhibition of primary tumor growth compared to untreated control[3] |
| Gemcitabine | Orthotopic Xenograft | NP18 | 100 mg/kg, on days 0, 3, 6, 9 | Tumor Weight and Volume | Significantly inhibited tumor growth (p < 0.001)[4] |
| Gemcitabine | Orthotopic Xenograft | SUIT-2 | 240 mg/kg, weekly | Survival | Prolonged survival compared to vehicle (Median survival: 91.5 days vs. 46 days)[1] |
| Gemcitabine | Subcutaneous Xenograft | MIA PaCa-2 | 120 mg/kg, on days 10, 17, 24 | Tumor Doubling Time | Increased mean tumor doubling time to 32 days from 38 days (untreated) |
| Gemcitabine | Patient-Derived Xenograft (PDX) | PC-07-0049 (sensitive) | Not Specified | Tumor Volume | Significantly smaller tumor volume compared to control at 2 weeks |
| Gemcitabine | Patient-Derived Xenograft (PDX) | PC-07-0037 (resistant) | Not Specified | Tumor Volume | No significant difference in tumor volume compared to control |
Mechanism of Action and Signaling Pathways
Gemcitabine: As a nucleoside analog, gemcitabine's primary mechanism of action is the inhibition of DNA synthesis. Upon cellular uptake, it is phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, thereby depleting the pool of dNTPs necessary for DNA replication.
This compound: this compound is a sigma-2 receptor agonist. The sigma-2 receptor is overexpressed in many cancer cells, including pancreatic cancer. Upon binding to the sigma-2 receptor, this compound is thought to induce apoptosis through mechanisms that involve lysosomal membrane permeabilization and the generation of reactive oxygen species (ROS). This leads to the release of cathepsins from the lysosome into the cytosol, which in turn can activate caspase-dependent apoptotic pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for in vivo studies with gemcitabine and a proposed protocol for this compound based on available literature for similar compounds.
Gemcitabine In Vivo Efficacy Study Protocol
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Implantation: Human pancreatic cancer cells (e.g., BxPC-3, MIA PaCa-2, or a patient-derived cell line) are cultured, and a suspension of 1-5 x 10^6 cells in 50-100 µL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse. For orthotopic models, cells are injected directly into the pancreas.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width^2)/2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: Gemcitabine is typically administered via intraperitoneal (i.p.) injection. A common dosing schedule is 100-125 mg/kg body weight, administered once or twice weekly for a specified number of weeks. The control group receives a vehicle control (e.g., saline) on the same schedule.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival, body weight monitoring (as an indicator of toxicity), and analysis of biomarkers from tumor tissue upon study completion.
Proposed this compound (and Combination) In Vivo Efficacy Study Protocol
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are recommended, especially for patient-derived xenograft (PDX) models.
-
Tumor Implantation: Subcutaneous or orthotopic implantation of human pancreatic cancer cells or PDX fragments.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Gemcitabine alone
-
This compound + Gemcitabine
-
-
Drug Administration:
-
This compound: Based on studies with similar sigma-2 ligands, a starting dose could be in the range of 10-50 mg/kg, administered daily or every other day via i.p. injection or oral gavage.
-
Gemcitabine: Dosed as described in the protocol above. In combination studies, the timing of administration of the two drugs should be carefully considered (e.g., co-administration or sequential administration).
-
-
Efficacy and Toxicity Monitoring: Similar to the gemcitabine protocol, with careful monitoring for any synergistic toxicity in the combination group.
Conclusion and Future Directions
The available preclinical data suggests that while gemcitabine provides a modest therapeutic benefit in some pancreatic cancer models, there is a clear need for more effective treatment strategies. This compound, as a sigma-2 receptor agonist, presents a novel mechanism of action that shows promise, particularly in its potential to synergize with gemcitabine.
However, to fully assess the therapeutic potential of this compound, more rigorous and detailed in vivo studies are required. Specifically, future research should focus on:
-
Dose-response studies to determine the optimal therapeutic window for this compound as a monotherapy and in combination with gemcitabine.
-
Head-to-head comparison studies in well-characterized orthotopic and patient-derived xenograft models of pancreatic cancer.
-
Pharmacokinetic and pharmacodynamic studies to understand the drug's distribution and target engagement in vivo.
-
In-depth investigation of the signaling pathways affected by this compound in pancreatic cancer cells to identify biomarkers of response and resistance.
By addressing these key areas, the research community can better delineate the clinical potential of this compound and its role in the future landscape of pancreatic cancer therapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Establishment of a human primary pancreatic cancer mouse model to examine and investigate gemcitabine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Use of multifunctional sigma-2 receptor ligand conjugates to trigger cancer-selective cell death signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Siramesine and BD1047 In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of Siramesine and BD1047, two widely utilized research compounds that target sigma receptors. This document summarizes their binding affinities, functional effects on cell viability, and underlying mechanisms of action, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Introduction
This compound (Lu 28-179) is recognized as a potent and selective sigma-2 (σ2) receptor agonist.[1][2] It has garnered significant interest for its cytotoxic effects in a variety of cancer cell lines, primarily through the induction of lysosomal and mitochondrial stress pathways.[3][4][5] BD1047 is a selective sigma-1 (σ1) receptor antagonist and is frequently employed as a tool to investigate the physiological roles of the σ1 receptor, including its involvement in nociception and neuronal signaling. This guide aims to provide a clear, data-driven comparison of these two compounds to aid researchers in their selection and application for in-vitro studies.
Data Presentation
Binding Affinities
The following table summarizes the reported binding affinities (Ki) of this compound and BD1047 for sigma-1 and sigma-2 receptors.
| Compound | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Selectivity (σ1/σ2) | Reference |
| This compound | 17 | 0.12 | 141.7 | |
| BD1047 | 0.9 | >10,000 | >11,111 |
Note: Ki values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Functional Activity: Antiproliferative Effects
The table below presents the half-maximal growth inhibitory concentrations (GI50) of this compound and BD1047 across a panel of 23 human cancer cell lines, providing a direct comparison of their effects on cell viability.
| Cell Line | Cancer Type | This compound (GI50, µM) | BD1047 (GI50, µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | >100 | >100 |
| K-562 | Leukemia | 1.83 | >100 |
| MOLT-4 | Leukemia | 1.87 | >100 |
| RPMI-8226 | Leukemia | 2.56 | >100 |
| SR | Leukemia | 1.77 | >100 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | NSCLC | 1.84 | >100 |
| EKVX | NSCLC | 1.95 | >100 |
| HOP-62 | NSCLC | 1.69 | >100 |
| HOP-92 | NSCLC | 1.74 | >100 |
| NCI-H226 | NSCLC | 1.82 | >100 |
| NCI-H23 | NSCLC | 1.93 | >100 |
| NCI-H322M | NSCLC | 1.88 | >100 |
| NCI-H460 | NSCLC | 1.73 | >100 |
| NCI-H522 | NSCLC | 1.98 | >100 |
| Colon Cancer | |||
| COLO 205 | Colon | 1.67 | >100 |
| HCT-116 | Colon | 1.81 | >100 |
| HCT-15 | Colon | 1.92 | >100 |
| HT29 | Colon | 1.76 | >100 |
| KM12 | Colon | 1.85 | >100 |
| SW-620 | Colon | 1.79 | >100 |
| CNS Cancer | |||
| SF-268 | CNS | 1.96 | >100 |
| SF-295 | CNS | 1.71 | >100 |
| SF-539 | CNS | 1.89 | >100 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and BD1047, as well as a typical experimental workflow for assessing their in-vitro effects.
Figure 1: this compound-induced cell death pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The Sigma-2 Receptor Selective Agonist this compound (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal Destabilizing Drug this compound and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Siramesine: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Siramesine, ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.
This compound, a potent and selective sigma-2 (σ2) receptor agonist, requires careful handling and disposal despite not being classified as a hazardous substance by regulatory bodies. Its biological activity necessitates that it be treated as a chemical waste product to prevent environmental contamination and ensure personnel safety. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or washed down the drain. The appropriate disposal route is through an approved waste disposal plant or a licensed chemical waste contractor.
Core Safety and Disposal Protocols
Researchers must adhere to the following procedures when managing this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound powder or solutions.
-
Containment: Conduct all handling of this compound powder in a chemical fume hood to prevent inhalation.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated as a non-hazardous, biologically active compound.
Step-by-Step Disposal Procedure
-
Solid Waste Collection:
-
Collect all this compound-contaminated solid waste, including unused powder, contaminated personal protective equipment (gloves, etc.), absorbent pads, and weighing papers.
-
Place all solid waste into a dedicated, clearly labeled hazardous waste container. While this compound is not officially classified as hazardous, this ensures it is handled correctly by disposal services.
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Common solvents for this compound include Dimethyl sulfoxide (DMSO). Ensure the waste container is compatible with the solvent used.
-
-
Sharps Disposal:
-
Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Chemical Waste," the name "this compound," and the primary solvent if applicable (e.g., "this compound in DMSO").
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Key Data for Handling and Disposal
The following table summarizes key information for the safe handling and disposal of this compound.
| Property | Data | Citation |
| Chemical Name | 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-spiro[isobenzofuran-1(3H),4'-piperidine] | |
| Synonyms | Lu 28-179 | |
| Hazard Classification | Not classified as a hazardous substance or mixture. | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains. | |
| Solubility | Soluble in DMSO (≥ 42 mg/mL). | [1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | |
| Incompatibility | Strong oxidizing agents. | [1] |
| First Aid: Skin Contact | Wash off with soap and plenty of water. | [1] |
| First Aid: Eye Contact | Flush eyes with water as a precaution. | [1] |
| First Aid: Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| First Aid: Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Mechanism of Action: Cellular Destabilization
This compound induces cell death primarily through the destabilization of mitochondria and lysosomes. This mechanism is a key consideration for its handling, as it underscores its biological potency. The induced cell death pathway is often caspase-independent and involves an increase in reactive oxygen species (ROS).
Caption: this compound induces cell death via mitochondrial and lysosomal destabilization.
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting. Adherence to this workflow is critical for maintaining a safe research environment.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
